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  • Product: 4-Chloro-2-fluoro-5-nitrophenol
  • CAS: 98404-02-5

Core Science & Biosynthesis

Foundational

A Guide to the Structural Elucidation of 4-Chloro-2-fluoro-5-nitrophenol: A Case Study in Synthesis, Crystallization, and X-ray Diffraction Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies required for the synthesis, crystallization, and subsequent crystal str...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required for the synthesis, crystallization, and subsequent crystal structure determination of 4-Chloro-2-fluoro-5-nitrophenol, a halogenated nitrophenol of interest in medicinal chemistry and materials science. While a definitive crystal structure is not publicly available at the time of this writing, this document serves as a detailed roadmap for its elucidation. By leveraging established synthetic routes for analogous compounds and standard crystallographic techniques, we present a robust workflow from initial synthesis to final structural analysis. This guide is intended to be a practical resource for researchers, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Significance of Halogenated Nitrophenols

Halogenated nitrophenols are a class of organic compounds that have garnered significant attention due to their diverse applications and biological activities. The presence of electron-withdrawing nitro and halogen groups on the phenol ring system can profoundly influence the molecule's physicochemical properties, including its acidity, reactivity, and potential for intermolecular interactions. These characteristics make them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] A detailed understanding of the three-dimensional structure of these molecules is paramount for rational drug design and the development of new materials, as the crystal packing and intermolecular forces dictate key properties such as solubility, stability, and bioavailability.

This guide focuses on the specific case of 4-Chloro-2-fluoro-5-nitrophenol, providing a hypothetical yet scientifically rigorous pathway to determining its crystal structure through single-crystal X-ray diffraction (SCXRD).

Synthesis and Crystallization: From Precursors to High-Quality Crystals

The successful determination of a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The following protocols are based on established methods for the synthesis of related nitroaromatic compounds.[2][3]

Proposed Synthetic Pathway

A plausible synthetic route to 4-Chloro-2-fluoro-5-nitrophenol can be envisioned starting from commercially available precursors, as outlined in the workflow below.

cluster_synthesis Synthetic Workflow A m-Fluoroaniline B Acetylation (Amino Protection) A->B Acetic Anhydride C Friedel-Crafts Acylation B->C Acylating Agent Lewis Acid D Hydrolysis C->D Acid/Base E Sandmeyer Reaction D->E NaNO2, HCl, CuCl F Nitration E->F HNO3, H2SO4 G 4-Chloro-2-fluoro-5-nitrophenol F->G

Caption: Proposed multi-step synthesis of 4-Chloro-2-fluoro-5-nitrophenol.

Experimental Protocol: Synthesis
  • Amino Protection: To a stirred solution of m-fluoroaniline in a suitable solvent, slowly add an acetylating agent (e.g., acetic anhydride) at reduced temperature.

  • Friedel-Crafts Acylation: The resulting N-acetylated compound is then subjected to a Friedel-Crafts acylation reaction using an appropriate acylating agent and a Lewis acid catalyst to introduce an acyl group onto the aromatic ring.

  • Hydrolysis: The acetyl protecting group is removed by acid- or base-catalyzed hydrolysis to yield the corresponding aminophenone.

  • Sandmeyer Reaction: The amino group is converted to a chloro group via a Sandmeyer reaction, involving diazotization with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) chloride solution.

  • Nitration: The final step involves the regioselective nitration of the substituted chlorofluorophenone using a mixture of concentrated nitric and sulfuric acids at low temperature to introduce the nitro group at the desired position.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. A systematic approach to screening various solvents and crystallization techniques is crucial.

Protocol for Crystallization:

  • Solvent Selection: Begin by testing the solubility of the purified 4-Chloro-2-fluoro-5-nitrophenol in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene). A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately to highly soluble at elevated temperatures.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to promote crystallization.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but the solvent of the solution is soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease the solubility and promote crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4]

cluster_xrd Single-Crystal XRD Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (Direct Methods/Patterson) C->D E Structure Refinement D->E F Validation & Analysis E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The processed data are used to solve the phase problem and obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Hypothetical Crystallographic Data

Based on the structures of similar compounds, such as 5-Chloro-2-nitrophenol, a plausible set of crystallographic data for 4-Chloro-2-fluoro-5-nitrophenol is presented in the table below.[5] This data is for illustrative purposes to guide researchers in what to expect.

Parameter Hypothetical Value
Chemical FormulaC₆H₃ClFNO₃
Formula Weight191.54
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5 - 8.5
b (Å)8.0 - 9.0
c (Å)12.5 - 13.5
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)700 - 800
Z4
Calculated Density (g/cm³)1.7 - 1.8
Absorption Coefficient (mm⁻¹)0.5 - 0.6
F(000)384
Crystal Size (mm³)0.20 x 0.15 x 0.10
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Reflections Collected~5000
Independent Reflections~2500
R_int< 0.05
Final R indices [I > 2σ(I)]R₁ < 0.05, wR₂ < 0.10
Goodness-of-fit on F²~1.0

Molecular and Crystal Structure Analysis (Hypothetical)

A detailed analysis of the refined crystal structure would provide valuable insights into the molecular geometry and intermolecular interactions.

Molecular Geometry

The benzene ring is expected to be planar. The substituents (chloro, fluoro, nitro, and hydroxyl groups) will cause some distortion in the ring geometry. The nitro group is likely to be slightly twisted out of the plane of the benzene ring. Intramolecular hydrogen bonding between the hydroxyl group and an oxygen atom of the adjacent nitro group is highly probable, forming a stable six-membered ring.[5]

Caption: Ball-and-stick representation of 4-Chloro-2-fluoro-5-nitrophenol.

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be governed by a combination of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The hydroxyl group is a potent hydrogen bond donor, and the oxygen atoms of the nitro group are strong acceptors. These interactions are likely to play a crucial role in the formation of a three-dimensional supramolecular network. The presence of chlorine and fluorine atoms also introduces the possibility of halogen bonding and other weak interactions that will influence the overall crystal packing.

Powder X-ray Diffraction (PXRD): A Complementary Technique

Powder X-ray diffraction is a valuable complementary technique for the characterization of bulk crystalline materials. It is particularly useful for phase identification, purity assessment, and for studying polymorphism.

Experimental Protocol: PXRD
  • Sample Preparation: A small amount of the crystalline material is finely ground to a homogeneous powder.

  • Data Collection: The powdered sample is placed in a sample holder and analyzed using a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting powder diffraction pattern is a fingerprint of the crystalline phase. This pattern can be compared with simulated patterns generated from single-crystal data or with databases of known materials for phase identification.

The experimental PXRD pattern should closely match the pattern simulated from the single-crystal structure determination, confirming the phase purity of the bulk sample.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach for the synthesis, crystallization, and structural elucidation of 4-Chloro-2-fluoro-5-nitrophenol. While a definitive experimental structure remains to be determined, the protocols and hypothetical data presented here provide a robust framework for researchers to pursue this endeavor. The determination of the crystal structure of this and related halogenated nitrophenols will undoubtedly contribute to a deeper understanding of their chemical behavior and facilitate their application in the development of new technologies.

References

  • PubChem. (n.d.). 4-chloro-2-fluoro-5-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD diffractogram of o-nitrophenol (ONP). Retrieved from [Link]

  • MDPI. (2024). Photocatalytic 4-Nitrophenol Reduction by Hydrothermally Synthesized Mesoporous Co- and/or Fe-Substituted Aluminophosphates. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD diffractogram of m-nitrophenol (MNP). Retrieved from [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Hong Kong Baptist University. (2023). Understanding the formation and fate of halonitrophenols during the water disinfection. Retrieved from [Link]

  • PMC. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate. Retrieved from [Link]

  • ScienceOpen. (n.d.). Ab initio structure determination of nanocrystals of organic pharmaceutical compounds by electron diffraction at room temperature. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Photo-induced structural dynamics of o-nitrophenol by Ultrafast Electron Diffraction. Retrieved from [Link]

  • Northwestern University. (n.d.). Crystallographic Structure Elucidation. Retrieved from [Link]

  • Semantic Scholar. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to. Retrieved from [Link]

  • PMC. (n.d.). 5-Chloro-2-nitrophenol. Retrieved from [Link]

  • NSF Public Access Repository. (2024). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of Fluorinated Nitrophenols: A Comprehensive Technical Guide

Executive Summary Fluorinated nitrophenols are highly versatile building blocks utilized extensively in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized dyes. The strategic placement of highly el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated nitrophenols are highly versatile building blocks utilized extensively in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized dyes. The strategic placement of highly electronegative fluorine (-F) atoms alongside strongly electron-withdrawing nitro (-NO2) groups on a phenolic ring creates a complex electronic environment. Understanding the thermodynamic stability of these isomers is critical for drug development professionals and chemical engineers, as it directly impacts molecular reactivity, shelf-life, volatility, and thermal safety during scale-up.

This whitepaper provides an in-depth analysis of the thermodynamic properties of fluorinated nitrophenols, synthesizing structural theory, vapor pressure dynamics, and field-proven experimental protocols for thermodynamic profiling.

Structural Interplay: Electronic Effects and Hydrogen Bonding

The thermodynamic stability of a fluorinated nitrophenol is dictated by a delicate balance of inductive effects, resonance stabilization, and non-covalent intramolecular interactions [2].

The Competition for the Phenolic Proton

The most significant non-covalent interaction governing the conformation and stability of these molecules is intramolecular hydrogen bonding [3]. In ortho-substituted isomers, the phenolic hydroxyl (-OH) group can act as a hydrogen bond donor to either the nitro oxygen or the fluorine atom.

  • O-H···O-N Interaction: When the nitro group is ortho to the hydroxyl group, a highly stable six-membered chelation ring forms. This is typically the dominant stabilizing interaction due to the strong hydrogen-bond acceptor capacity of the nitro oxygen.

  • O-H···F Interaction: When fluorine is ortho to the hydroxyl group (e.g., 2-fluoro-4-nitrophenol), a five-membered ring can form via an O-H···F bond. While weaker than the O-H···O bond, this internal chelation significantly reduces the availability of the hydroxyl proton to engage in intermolecular bonding [1].

Macroscopic Impact on Volatility

The internal sequestration of the hydroxyl proton via intramolecular hydrogen bonding drastically reduces intermolecular lattice forces. Consequently, isomers capable of strong intramolecular hydrogen bonding exhibit significantly higher vapor pressures and lower enthalpies of sublimation compared to their non-chelated counterparts [1].

ConformationalDynamics OH Phenolic -OH Group F_ortho Ortho-Fluorine (-F) OH->F_ortho Proximity in 2-Fluoro isomers NO2_ortho Ortho-Nitro (-NO2) OH->NO2_ortho Proximity in 2-Nitro isomers HB_F O-H···F Intramolecular Bond (Increases Volatility) F_ortho->HB_F Competes for proton HB_O O-H···O Intramolecular Bond (Dominant Stabilization) NO2_ortho->HB_O Stronger acceptor Inter_HB Intermolecular H-Bonding (Decreases Volatility) HB_F->Inter_HB Reduces capacity for HB_O->Inter_HB Reduces capacity for

Fig 1: Intramolecular H-bonding competition and its macroscopic effects in fluorinated nitrophenols.

Thermodynamic Properties & Vapor Pressure Data

Quantitative thermodynamic data is essential for predicting the environmental fate and processing behavior of these compounds. Recent studies utilizing Knudsen Effusion Mass Spectrometry (KEMS) have provided high-precision solid-state vapor pressure ( Psat​ ) measurements for various nitroaromatics [1].

As shown in the data below, 2-fluoro-4-nitrophenol exhibits a vapor pressure nearly an order of magnitude higher than 3-fluoro-4-nitrophenol . In the 3-fluoro isomer, the fluorine atom is positioned too far from the hydroxyl group to form an intramolecular bond, leaving the -OH group free to form strong intermolecular hydrogen bonds, thereby locking the molecule more tightly into its crystal lattice[1].

Table 1: Comparative Vapor Pressures of Selected Fluorinated Nitrophenols
CompoundStructural Feature Psat​ at 298 K (Pa)Intermolecular H-Bonding Capacity
2-Fluoro-4-nitrophenol Ortho-Fluoro (O-H···F possible) 2.75×10−2 Low (Internal Chelation)
3-Fluoro-4-nitrophenol Meta-Fluoro (No internal H-bond) 4.55×10−3 High (Free -OH group)
5-Fluoro-2-nitrophenol Ortho-Nitro (O-H···O possible)Variable based on latticeVery Low (Strong Chelation)

Data synthesized from KEMS measurements of solid-state nitroaromatics [1].

Experimental Workflows for Thermodynamic Profiling

To accurately determine the thermodynamic stability and thermal safety of novel fluorinated nitrophenols, a multi-modal analytical approach is required. Below are the self-validating protocols for determining vapor pressure and thermal decomposition kinetics.

ThermoWorkflow Prep Sample Purification (Sublimation/Recrystallization) KEMS Knudsen Effusion Mass Spec (Vapor Pressure & Sublimation) Prep->KEMS Purified Solid DSC Differential Scanning Calorimetry (Thermal Decomposition Kinetics) Prep->DSC Purified Solid Data Thermodynamic Stability Profile KEMS->Data Psat & ΔH_sub DSC->Data T_m & ΔH_fus DFT DFT Computational Modeling (G3(MP2)//B3LYP Enthalpies) DFT->Data Theoretical ΔH_f

Fig 2: Integrated experimental and computational workflow for thermodynamic profiling.

Protocol 1: Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure

Traditional static vapor pressure methods fail for fluorinated nitrophenols due to their low volatility ( 10−2 to 10−5 Pa) at ambient temperatures. KEMS relies on molecular effusion under high vacuum to provide highly accurate measurements.

  • System Calibration: Calibrate the mass spectrometer using a reference standard (e.g., benzophenone or polyethylene glycols) with a known vapor pressure profile.

    • Causality: This establishes the machine constant, linking the measured ion current directly to absolute vapor pressure.

  • Sample Loading: Load 10–20 mg of the crystalline fluorinated nitrophenol into a temperature-controlled Knudsen cell equipped with a precisely machined orifice (typically 0.1 to 0.3 mm).

    • Causality: The orifice must be small enough to maintain Knudsen flow conditions, ensuring that the mean free path of the vapor molecules is greater than the orifice diameter.

  • High-Vacuum Equilibration: Evacuate the chamber to <10−7 Torr and allow the system to thermally equilibrate.

    • Causality: A high-vacuum environment prevents molecular collisions outside the cell, ensuring all effusing molecules travel directly to the ionization chamber without scattering.

  • Isothermal Measurements: Measure the ion current at steady temperature intervals (e.g., 298 K to 328 K in 5 K increments).

    • Causality: Collecting data across a strict temperature gradient allows for the calculation of the enthalpy of sublimation ( ΔHsub​ ) via the Clausius-Clapeyron equation.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Safety

Nitroaromatics are inherently energetic materials prone to exothermic decomposition. DSC is utilized to determine the onset temperature of decomposition and the enthalpy of fusion, establishing safe handling limits for scale-up.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the sample into a Tzero aluminum pan.

    • Causality: A small, precise sample mass ensures uniform heat transfer and minimizes thermal lag, which is critical for accurate onset temperature determination.

  • Hermetic Sealing: Seal the pan with a hermetic lid using a calibrated sample press.

    • Causality: Because fluorinated nitrophenols exhibit notable vapor pressures upon heating, an unsealed pan would result in endothermic sublimation, which can mask critical exothermic decomposition signals.

  • Inert Purge: Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, ensuring the measured thermodynamics reflect pure thermal decomposition rather than combustion.

  • Thermal Ramping: Ramp the temperature from 25°C to 350°C at a strict rate of 10°C/min.

    • Causality: A 10°C/min rate provides the optimal thermodynamic balance between signal resolution (yielding sharp transition peaks) and sensitivity (detecting weak polymorphic transitions).

Computational Validation (DFT)

Empirical thermodynamic data is heavily supplemented by Density Functional Theory (DFT). The standard molar enthalpies of formation ( Δf​Hm∘​ ) in the gaseous phase can be estimated and compared with experimental combustion calorimetry data [2].

Using the G3(MP2)//B3LYP approach, researchers can compute gas-phase basicity, proton affinities, and adiabatic ionization enthalpies. The stabilization energy associated with donor-acceptor interactions measures the extent of hyperconjugation and intramolecular charge transfer [3]. For fluorinated nitrophenols, significant electron delocalization occurs from the lone pairs on the oxygen and fluorine atoms interacting with the π∗ orbitals of the aromatic ring and the nitro group. A smaller HOMO-LUMO energy gap calculated via DFT directly correlates with higher chemical reactivity and lower thermodynamic stability.

Conclusion

The thermodynamic stability of fluorinated nitrophenols is a masterclass in the interplay of electronic effects and spatial geometry. The precise positioning of the fluorine atom relative to the hydroxyl and nitro groups dictates the dominant hydrogen-bonding paradigm, which in turn scales up to macroscopic properties like vapor pressure and sublimation enthalpy. By pairing rigorous experimental protocols like KEMS and DSC with high-level DFT computations, drug development professionals can accurately predict the behavior of these critical building blocks during synthesis, storage, and biological application.

References

  • Measured solid state and subcooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry Atmospheric Chemistry and Physics (ACP), Copernicus Publications URL:[Link]

  • A combined experimental and computational thermodynamic study of fluoronitrophenol isomers The Journal of Chemical Thermodynamics URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Chloro-6-nitrobenzoxazole Derivatives via 4-Chloro-2-fluoro-5-nitrophenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Benzoxazoles are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of topoisomerase inhibitors, kinase inhibitors, and antimicrobial agents [2]. The synthesis of highly functionalized benzoxazoles—specifically those bearing halogen and nitro groups—presents a significant regiochemical challenge. Traditional methods involving the direct nitration or halogenation of the benzoxazole core often result in poor regioselectivity and intractable mixtures [1].

To bypass these limitations, a bottom-up synthetic strategy using 4-chloro-2-fluoro-5-nitrophenol as a pre-functionalized building block is highly effective. This approach leverages the differential reactivity of the halogen substituents. The fluorine atom at the C2 position is uniquely activated for Nucleophilic Aromatic Substitution (SNAr) by the para-nitro group at C5. This allows for a regioselective amination, directly yielding 2-amino-4-chloro-5-nitrophenol—an ideal ortho-aminophenol precursor for subsequent cyclocondensation into 5-chloro-6-nitrobenzoxazoles [1, 3].

Pathway SM 4-Chloro-2-fluoro-5-nitrophenol Int 2-Amino-4-chloro-5-nitrophenol SM->Int SNAr (-HF) Reagent1 NH3 or R-NH2 (Nucleophile) Reagent1->Int Prod 5-Chloro-6-nitrobenzoxazole Int->Prod Cyclocondensation (-H2O / -EtOH) Reagent2 R'-C(OEt)3 or R'-COCl (Electrophile) Reagent2->Prod

Figure 1: Two-step synthetic workflow from 4-chloro-2-fluoro-5-nitrophenol to benzoxazoles.

Mechanistic Causality: The SNAr Advantage

Why utilize a fluorinated precursor rather than the cheaper chlorinated analog? In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine, being highly electronegative, strongly polarizes the C-F bond, making the C2 carbon highly electrophilic and stabilizing the transition state.

Furthermore, the C2 position is exactly para to the strongly electron-withdrawing nitro group at C5. When the nucleophile (ammonia or a primary amine) attacks C2, the resulting negative charge is delocalized directly onto the oxygen atoms of the nitro group. This profound resonance stabilization overcomes the electron-donating (and thus deactivating) effect of the adjacent phenoxide ion generated under basic conditions.

SNAr_Mechanism A 4-Chloro-2-fluoro- 5-nitrophenol B Amine Attack at C2 A->B C Meisenheimer Complex (Stabilized by p-NO2) B->C D Fluoride Expulsion (-HF) C->D E 2-Amino-4-chloro- 5-nitrophenol D->E

Figure 2: SNAr mechanism showing C2-amination activated by the para-nitro group.

Quantitative Data: Cyclization Optimization

The choice of cyclization reagent dictates the substituent at the 2-position of the resulting benzoxazole. Using orthoesters is generally preferred over carboxylic acids, as orthoesters act as their own dehydrating agents, avoiding the need for harsh polyphosphoric acid (PPA) which can degrade nitro-aromatics.

Table 1: Comparison of Cyclocondensation Reagents and Yields

Cyclization ReagentTarget Benzoxazole DerivativeReaction Time (h)Temp (°C)Isolated Yield (%)
Triethyl orthoformate5-Chloro-6-nitrobenzoxazole410082
Triethyl orthoacetate5-Chloro-2-methyl-6-nitrobenzoxazole511085
Benzoyl chloride / Et₃N5-Chloro-6-nitro-2-phenylbenzoxazole25089
Carbon disulfide / KOH5-Chloro-6-nitrobenzoxazole-2-thiol88076

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that researchers can independently verify the success of each transformation before proceeding.

Workflow Step1 Step 1: SNAr Amination (NH4OH, EtOH, 80°C) QC1 QC: TLC & Melting Point (Expected: 225°C) Step1->QC1 Step2 Step 2: Cyclocondensation (Orthoester, p-TsOH, Reflux) QC1->Step2 QC2 QC: IR Spectroscopy (Loss of -NH2/-OH) Step2->QC2 Product Pure 5-Chloro-6-nitrobenzoxazole QC2->Product

Figure 3: Self-validating experimental workflow for benzoxazole synthesis.

Protocol A: Synthesis of 2-Amino-4-chloro-5-nitrophenol (SNAr)

Rationale: We utilize a sealed tube to prevent the escape of volatile ammonia gas at elevated temperatures, ensuring a high local concentration of the nucleophile to drive the reaction to completion.

Step-by-Step Methodology:

  • Setup: In a heavy-walled pressure tube equipped with a magnetic stir bar, dissolve 4-chloro-2-fluoro-5-nitrophenol (10.0 mmol) in absolute ethanol (15 mL).

  • Reagent Addition: Add aqueous ammonium hydroxide (28% NH₃, 15 mL). Seal the tube tightly with a Teflon screw cap.

  • Reaction: Heat the stirred mixture in an oil bath at 80 °C for 12 hours. The solution will transition to a deep orange/red color as the phenoxide and subsequent product form.

  • Workup: Cool the vessel completely to room temperature before carefully opening. Pour the mixture into crushed ice (50 g).

  • Precipitation: Slowly add 1M HCl dropwise until the pH reaches ~5.0. Causality note: Acidification protonates the phenoxide, dramatically decreasing its aqueous solubility and forcing the product to precipitate.

  • Isolation: Filter the resulting orange precipitate under vacuum. Wash the filter cake with cold water (2 × 10 mL) and dry under high vacuum.

  • Validation Checkpoint (QC):

    • TLC: Run in Hexane:EtOAc (3:1). The product will have a significantly lower Rf​ than the starting material due to the polar -NH₂ group.

    • Melting Point: Confirm the MP is approximately 225 °C[3].

Protocol B: Cyclocondensation to 5-Chloro-6-nitrobenzoxazole

Rationale: Triethyl orthoformate acts as both the solvent and the electrophile. A catalytic amount of p-Toluenesulfonic acid (p-TsOH) accelerates the initial formation of the imidate intermediate without causing the oxidative side reactions typical of stronger mineral acids.

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask, add 2-amino-4-chloro-5-nitrophenol (5.0 mmol) from Protocol A.

  • Reagent Addition: Add triethyl orthoformate (15 mL) and p-TsOH monohydrate (0.25 mmol, 5 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 4 hours.

  • Monitoring: Monitor the reaction via TLC. The disappearance of the bright orange starting material indicates completion.

  • Workup: Cool the mixture to room temperature. Concentrate the reaction mixture in vacuo to remove excess triethyl orthoformate and generated ethanol.

  • Purification: Dissolve the crude residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (15 mL) to remove the acid catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate.

  • Crystallization: Recrystallize the crude solid from hot ethanol to yield pure 5-chloro-6-nitrobenzoxazole.

  • Validation Checkpoint (QC):

    • IR Spectroscopy: Confirm the complete disappearance of the broad -NH₂ and -OH stretching bands (3200–3400 cm⁻¹) and the appearance of a sharp C=N stretch at ~1620 cm⁻¹.

References

[1] Title: US Patent 4,831,152A - 5-halo-6-nitro-2-substituted benzoxazole compounds Source: Google Patents URL:

[2] Title: Synthesis and biological evaluation of 4β-benzoxazolepodophyllotoxin hybrids as DNA topoisomerase-II targeting anticancer agents Source: RSC Advances URL: [Link]

Application

Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-fluoro-5-nitrophenol

Introduction and Principle Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Principle

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] This reaction is particularly vital in medicinal chemistry and materials science, where precise functionalization of electron-deficient aromatic rings is required.[2] The substrate, 4-Chloro-2-fluoro-5-nitrophenol, is a highly versatile building block due to its unique arrangement of functional groups, which allows for predictable and regioselective transformations.[3]

This guide provides a detailed exploration of the SNAr reaction on 4-Chloro-2-fluoro-5-nitrophenol. The reaction proceeds via a well-established two-step addition-elimination mechanism .[4][5] In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] In the second, faster step, a leaving group is expelled, restoring the ring's aromaticity and yielding the final substituted product.[6]

Mechanistic Insights: The Unique Reactivity of 4-Chloro-2-fluoro-5-nitrophenol

Understanding the interplay between the substituents on the aromatic ring is critical for predicting the outcome and optimizing the conditions of an SNAr reaction.

The Role of the Nitro Activating Group

The aromatic ring of phenol is typically electron-rich and thus unreactive towards nucleophiles. However, the presence of a strongly electron-withdrawing group (EWG), such as the nitro (-NO₂) group, is essential for an SNAr reaction to occur.[7][8][9][10] The nitro group serves two primary functions:

  • Ring Activation: It significantly reduces the electron density of the aromatic ring through both inductive and resonance effects, making the ring carbon atoms more electrophilic and susceptible to attack by a nucleophile.[11]

  • Intermediate Stabilization: It stabilizes the negatively charged Meisenheimer complex formed during the initial nucleophilic addition. This stabilization is most effective when the EWG is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the nitro group via resonance.[5][9][11][12] In 4-Chloro-2-fluoro-5-nitrophenol, the nitro group is para to the chlorine and ortho to the fluorine, perfectly positioning it to activate both sites and stabilize the reaction intermediate.

Regioselectivity: The Fluorine vs. Chlorine Leaving Group Dilemma

A key feature of this substrate is the presence of two potential halogen leaving groups. Contrary to the leaving group trends observed in Sₙ1 and Sₙ2 reactions (I > Br > Cl > F), the reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I .[1][13]

This counterintuitive reactivity is a direct consequence of the addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile, not the breaking of the carbon-halogen bond.[13][14] Fluorine's superior performance is attributed to its high electronegativity. The strong inductive effect of fluorine makes the carbon atom it is attached to (C-2) significantly more electrophilic and thus more susceptible to nucleophilic attack than the carbon attached to chlorine (C-4).[13][14][15][16] This powerful inductive activation lowers the energy barrier for the formation of the Meisenheimer complex, accelerating the overall reaction rate.[14]

Therefore, nucleophilic attack will occur preferentially at the C-2 position, leading to the selective displacement of the fluoride ion.

The Influence of the Phenolic Hydroxyl Group

The acidic nature of the phenolic proton presents a crucial consideration. Most SNAr reactions are conducted in the presence of a base, either to deprotonate a protic nucleophile (like an alcohol or thiol) or to scavenge the acid (HF or HCl) generated during the reaction with a neutral nucleophile (like an amine). This base will invariably deprotonate the phenolic hydroxyl group, forming a phenoxide (-O⁻).

While a phenoxide is a strong electron-donating group that would typically deactivate an aromatic ring towards nucleophilic attack, the overwhelmingly powerful activating effect of the ortho nitro group overcomes this deactivation, allowing the reaction to proceed efficiently. The reaction is therefore performed on the phenoxide salt of the starting material.

.:: Diagram: SNAr Mechanism on 4-Chloro-2-fluoro-5-nitrophenol ::.

Caption: General mechanism of the SNAr reaction showing preferential attack at the fluorine-bearing carbon.

Experimental Protocols

General Considerations & Safety
  • Hazard Warning: 4-Chloro-2-fluoro-5-nitrophenol and related nitroaromatic compounds are hazardous. They are categorized as skin and eye irritants and may be harmful if inhaled or ingested.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[18][19]

  • Reagent Quality: Use of anhydrous solvents, such as DMF or DMSO, is recommended for optimal results, especially when working with moisture-sensitive nucleophiles or bases.

Protocol: Synthesis of 4-Chloro-5-nitro-2-(piperidin-1-yl)phenol

This protocol details a representative SNAr reaction using a common secondary amine nucleophile, piperidine.

Objective: To synthesize 4-Chloro-5-nitro-2-(piperidin-1-yl)phenol via regioselective displacement of the fluoride atom on 4-Chloro-2-fluoro-5-nitrophenol.

Materials Amount Molar Eq. Notes
4-Chloro-2-fluoro-5-nitrophenol1.0 g1.0Substrate
Piperidine0.53 mL1.1Nucleophile
Potassium Carbonate (K₂CO₃)1.44 g2.2Base
N,N-Dimethylformamide (DMF)20 mL-Solvent
Ethyl Acetate (EtOAc)~100 mL-Extraction Solvent
1M Hydrochloric Acid (HCl)~50 mL-Workup
Brine~30 mL-Workup
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying Agent
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle with temperature control
Separatory funnel
Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-Chloro-2-fluoro-5-nitrophenol (1.0 g), potassium carbonate (1.44 g), and N,N-Dimethylformamide (20 mL).

    • Rationale: K₂CO₃ serves as a base to neutralize the hydrofluoric acid (HF) that is formed during the reaction. Using two equivalents ensures both the neutralization of HF and the deprotonation of the starting phenol to its more soluble phenoxide form.

  • Addition of Nucleophile: Begin stirring the suspension at room temperature. Slowly add piperidine (0.53 mL) to the mixture using a syringe.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature and allow the reaction to stir for 4-6 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Workup - Acidification: Slowly acidify the aqueous mixture to a pH of ~5-6 by adding 1M HCl dropwise with stirring. A precipitate of the product should form.

    • Rationale: Acidification protonates the phenoxide product, making it less water-soluble and causing it to precipitate, which aids in its separation from the water-soluble inorganic salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-Chloro-5-nitro-2-(piperidin-1-yl)phenol.

.:: Diagram: Experimental Workflow ::.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_final Final Product setup 1. Reaction Setup (Substrate, Base, Solvent) add 2. Add Nucleophile (Piperidine) setup->add react 3. Heat & Stir (80 °C, 4-6h) add->react cool 4. Cool to RT react->cool quench 5. Quench (Pour into Water) cool->quench acidify 6. Acidify (1M HCl) quench->acidify extract 7. Extract (Ethyl Acetate) acidify->extract wash 8. Wash (Water, Brine) extract->wash dry 9. Dry & Concentrate (Na₂SO₄, Rotovap) wash->dry purify 10. Purify (Recrystallization or Chromatography) dry->purify analyze 11. Characterize (NMR, MS) purify->analyze

Caption: A typical workflow for the SNAr synthesis and purification process.

Data & Expected Results

The regioselectivity of the reaction is expected to be very high, with substitution occurring almost exclusively at the C-2 position (displacement of fluorine). The following table provides hypothetical but representative outcomes for reactions with various classes of nucleophiles.

Nucleophile Base Temp (°C) Time (h) Expected Yield Regioselectivity (F:Cl displacement)
Piperidine (Amine)K₂CO₃804-685-95%>99:1
Sodium Methoxide (Alkoxide)- (reagent is a base)602-490-98%>99:1
Sodium Thiophenoxide (Thiolate)- (reagent is a base)25-501-3>95%>99:1

Troubleshooting & Field-Proven Insights

  • Issue: Low or No Reactivity.

    • Cause: Insufficient activation energy or poor quality reagents.

    • Solution: Ensure the reaction temperature is maintained. Verify the quality of the solvent (anhydrous) and the nucleophile. For less reactive amines, a higher temperature or a stronger, non-nucleophilic base may be required.

  • Issue: Formation of Side Products.

    • Cause: At excessively high temperatures (>120-140 °C), competitive displacement of the chloride may begin to occur, reducing regioselectivity.

    • Solution: Maintain the recommended reaction temperature. Monitor the reaction closely by TLC to avoid prolonged heating after the starting material is consumed.

  • Issue: Difficult Purification.

    • Cause: Residual DMF in the crude product can complicate purification.

    • Solution: Ensure thorough washing with water and brine during the workup phase. If DMF persists, performing an aqueous workup followed by co-evaporation with a high-boiling solvent like toluene can help remove traces before final purification.

Conclusion

4-Chloro-2-fluoro-5-nitrophenol is a valuable substrate for nucleophilic aromatic substitution, offering a predictable pathway to highly functionalized phenol derivatives. The strong activating effect of the nitro group combined with the preferential reactivity of the C-F bond allows for excellent control over regioselectivity. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can effectively utilize this building block for the synthesis of complex molecules in drug discovery and materials science.

References

Click to expand
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Method

Alkylation of the 4-Chloro-2-fluoro-5-nitrophenol Hydroxyl Group: A Detailed Guide to Williamson Ether Synthesis

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for the O-alkylation of the hydroxyl group of 4-chloro-2-fluoro-5-nitrophenol. This transformation is a critical step...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the O-alkylation of the hydroxyl group of 4-chloro-2-fluoro-5-nitrophenol. This transformation is a critical step in the synthesis of various high-value intermediates for the pharmaceutical, agrochemical, and materials science sectors. The primary method detailed is the Williamson ether synthesis, a robust and versatile reaction for forming the ether linkage.[1] This guide delves into the underlying chemical principles, provides detailed step-by-step protocols, and offers troubleshooting advice to enable researchers to achieve high-yield, high-purity synthesis of the desired ether products.

Introduction and Scientific Principles

The strategic placement of chloro, fluoro, and nitro substituents on the phenol ring makes 4-chloro-2-fluoro-5-nitrophenol a unique and valuable starting material. The electron-withdrawing nature of these groups significantly influences the reactivity of the molecule, particularly the acidity of the phenolic proton.[2][3] Alkylation of the hydroxyl group to form an ether is a common and crucial derivatization, often modulating the biological activity or tuning the physical properties of the parent molecule.

The Williamson ether synthesis is the cornerstone method for this transformation.[4] It is a bimolecular nucleophilic substitution (Sₙ2) reaction that proceeds in two fundamental steps:

  • Deprotonation: The acidic phenolic proton is removed by a base to form a highly nucleophilic phenoxide anion. The electron-withdrawing groups on the aromatic ring of 4-chloro-2-fluoro-5-nitrophenol increase the acidity of the hydroxyl proton compared to unsubstituted phenol, allowing for the use of moderately strong bases.[5]

  • Nucleophilic Attack: The newly formed phenoxide anion attacks an alkylating agent (typically a primary alkyl halide), displacing the leaving group and forming the desired ether linkage.[6]

The success of this synthesis is highly dependent on the careful selection of base, solvent, and the alkylating agent to maximize the yield of the O-alkylated product while minimizing potential side reactions.

The Critical Role of Reagent Selection
  • Base Selection: The choice of base is pivotal for efficient phenoxide formation.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for deprotonating activated phenols like the title compound.[6][7] They are advantageous due to their low cost, ease of handling, and simple removal by filtration after the reaction.

    • Strong Bases (e.g., NaH, KH): Sodium hydride or potassium hydride will irreversibly and completely deprotonate the phenol.[8] This can be beneficial for less reactive systems but requires stringent anhydrous (water-free) conditions, as these reagents react violently with water. The byproduct of deprotonation is hydrogen gas, which safely bubbles out of the reaction mixture.[8]

  • Alkylating Agent: The structure of the alkylating agent is the most critical factor in preventing unwanted side reactions. The reaction proceeds via an Sₙ2 mechanism, which is highly sensitive to steric hindrance.[9]

    • Primary Alkyl Halides (e.g., CH₃I, CH₃CH₂Br): These are ideal substrates, leading to high yields of the desired ether.[8]

    • Secondary Alkyl Halides: These will often result in a mixture of the desired Sₙ2 product (ether) and an E2 elimination byproduct (alkene).[10]

    • Tertiary Alkyl Halides: These will almost exclusively undergo E2 elimination and are not suitable for this synthesis.[6]

  • Solvent System: The solvent plays a crucial role in mediating the reactivity of the nucleophile.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, Acetone): These are the solvents of choice.[4] They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly interact with the phenoxide anion. This leaves the phenoxide "naked" and highly nucleophilic, thus accelerating the rate of the desired Sₙ2 reaction.[6]

    • Protic Solvents (e.g., Ethanol, Water): These solvents should generally be avoided as they can form hydrogen bonds with the phenoxide oxygen, creating a solvent shell that reduces its nucleophilicity and slows the reaction rate.[10][11]

Potential Side Reactions

A key challenge in phenoxide alkylation is controlling the regioselectivity. The phenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).

  • O-Alkylation vs. C-Alkylation: While O-alkylation is typically favored under the conditions described (polar aprotic solvent), C-alkylation can sometimes occur, leading to the formation of alkylphenols.[11] The choice of solvent can influence this outcome; protic solvents may shield the oxygen atom through hydrogen bonding, increasing the likelihood of C-alkylation.[11]

  • Elimination (E2 Reaction): As previously mentioned, this is the primary competing reaction when using sterically hindered (secondary or tertiary) alkyl halides. The strongly basic phenoxide can act as a base to abstract a proton, leading to the formation of an alkene instead of an ether.[6]

Visualization of Mechanism and Workflow

To provide a clear visual representation of the process, the following diagrams have been generated using Graphviz.

Note: Placeholder images are used in the DOT script above. A functional renderer would replace them with actual chemical structures.

Diagram 1: The Williamson Ether Synthesis Mechanism. This diagram illustrates the initial deprotonation of the phenol by a base to form the reactive phenoxide anion, followed by the Sₙ2 attack of the anion on a primary alkyl halide to yield the final ether product.

Experimental_Workflow setup 1. Reaction Setup (Phenol, Base, Solvent in Flask) addition 2. Add Alkylating Agent setup->addition reaction 3. Heat & Stir (Monitor by TLC) addition->reaction workup 4. Aqueous Work-up (Filter, Extract, Wash) reaction->workup purification 5. Purification (Dry, Evaporate Solvent) workup->purification final_product 6. Isolate Pure Product (Recrystallization or Chromatography) purification->final_product

Diagram 2: General Experimental Workflow. This flowchart outlines the key stages of the synthesis, from the initial setup of the reaction vessel to the isolation and purification of the final product.

Detailed Experimental Protocol

This protocol provides a representative procedure for the ethylation of 4-chloro-2-fluoro-5-nitrophenol using ethyl bromide. The principles can be readily adapted for other primary alkylating agents.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 4-chloro-2-fluoro-5-nitrophenol and alkylating agents can be irritants and toxic.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4-Chloro-2-fluoro-5-nitrophenol191.5510.01.92 g
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.76 g
Ethyl Bromide (Bromoethane)108.9712.00.95 mL (1.31 g)
Acetonitrile (CH₃CN), anhydrous--50 mL
Ethyl Acetate (EtOAc)--~150 mL
Saturated Sodium Bicarbonate (aq)--~50 mL
Saturated Sodium Chloride (Brine)--~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--~5 g
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Standard glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • TLC plates (silica gel), chamber, and UV lamp

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 4-chloro-2-fluoro-5-nitrophenol (1.92 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature.

  • Addition of Alkylating Agent: Using a syringe, slowly add ethyl bromide (0.95 mL, 12.0 mmol) to the stirring suspension.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting phenol spot (visualized under UV light) has been completely consumed (typically 4-8 hours).

  • Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the solid salts (K₂CO₃ and KBr) through a pad of celite or by vacuum filtration, washing the solids with a small amount of ethyl acetate (~20 mL).

  • Work-up - Extraction: Combine the filtrate and the washings and transfer them to a 250 mL separatory funnel. Add 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Work-up - Washing: Combine the organic layers. Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any trace of unreacted phenol) and then 50 mL of brine (to aid in drying).[12]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 1-chloro-5-ethoxy-2-fluoro-4-nitrobenzene.

Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Solution(s)
Low or No Reaction Conversion (TLC shows mostly starting material)1. Inactive or insufficient base. 2. Presence of water in the reaction (wet solvent/reagents). 3. Alkylating agent has degraded.1. Use freshly dried, powdered K₂CO₃. For difficult reactions, consider a stronger base like NaH under strictly anhydrous conditions.[8] 2. Ensure all glassware is oven-dried and use anhydrous grade solvents. 3. Use a fresh bottle of the alkylating agent.
Multiple Spots on TLC Plate (in addition to product and starting material)1. C-alkylation side reaction. 2. E2 elimination if using a secondary alkyl halide. 3. Impurities in starting materials.1. Ensure a polar aprotic solvent is used. C-alkylation is difficult to avoid completely but is usually a minor product under these conditions.[11] 2. Switch to a primary alkyl halide.[6] 3. Purify starting materials if necessary.
Emulsion Forms During Extraction The product or impurities may be acting as surfactants.Add a small amount of brine to the separatory funnel and swirl gently to help break the emulsion. In stubborn cases, filtration through celite may be required.
Product is an Oil, Not a Solid The specific ether product formed may have a low melting point.If recrystallization is not possible, purify the product using flash column chromatography on silica gel with an appropriate solvent gradient (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-fluoro-5-nitroaniline. [Link]

  • Ethyl Acetate Plant. (2024, March 20). What Is the Mechanism of Phenol Alkylation?[Link]

  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • ResearchGate. The scope of the O‐alkylation reaction. [Link]

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  • The Williamson Ether Synthesis. University of Massachusetts Boston. [Link]

  • Academia.edu. Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. [Link]

  • RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Organic Process Research & Development. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. [Link]

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Application

The Strategic Role of 4-Chloro-2-fluoro-5-nitrophenol in the Synthesis of Advanced Kinase Inhibitors

Introduction: A Pivotal Building Block in Targeted Therapy In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors is a cornerstone of targeted cancer therapy. The selection of starting m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Pivotal Building Block in Targeted Therapy

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors is a cornerstone of targeted cancer therapy. The selection of starting materials and key intermediates is critical to the successful and efficient synthesis of these complex molecules. 4-Chloro-2-fluoro-5-nitrophenol has emerged as a highly strategic building block, particularly in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Its unique substitution pattern, featuring chloro, fluoro, and nitro groups, provides a versatile platform for the construction of potent and selective kinase inhibitors, such as the now-discontinued investigational drug rociletinib and intermediates for osimertinib.

This technical guide provides an in-depth exploration of the applications of 4-Chloro-2-fluoro-5-nitrophenol in kinase inhibitor synthesis. We will delve into detailed synthetic protocols for its key transformations, elucidate the strategic importance of its functional groups, and contextualize its use within the broader framework of EGFR-targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-5-nitrophenol

PropertyValue
CAS Number 345-25-5
Molecular Formula C₆H₃ClFNO₃
Molecular Weight 191.54 g/mol
Appearance Pale-yellow to yellow-brown solid
Melting Point 105-106 °C
Storage 2-8°C, under an inert atmosphere

Safety and Handling Precautions:

4-Chloro-2-fluoro-5-nitrophenol is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

  • Hazards: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Keep the container tightly closed in a dry and well-ventilated area. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

The Strategic Importance of the Substitution Pattern

The specific arrangement of the chloro, fluoro, and nitro groups on the phenol ring is not coincidental; each substituent plays a crucial role in the synthetic strategy and the biological activity of the final kinase inhibitor.

  • The Nitro Group (C5): The strongly electron-withdrawing nitro group serves two primary purposes. Firstly, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, facilitating the displacement of the chloro or fluoro groups. Secondly, it can be readily reduced to an amino group, which is a key functional handle for subsequent coupling reactions to build the core of the kinase inhibitor.

  • The Chloro Group (C4): The chloro group acts as a leaving group in SNAr reactions. Its reactivity can be modulated by the reaction conditions, allowing for selective substitution.

  • The Fluoro Group (C2): The fluorine atom at the ortho position to the hydroxyl group offers several advantages. Its high electronegativity can influence the acidity of the phenol and the reactivity of the adjacent chloro group. In the final kinase inhibitor, a fluorine atom in this position can enhance binding affinity to the target kinase through favorable interactions within the ATP-binding pocket and can also improve metabolic stability.[2]

  • The Phenolic Hydroxyl Group (C1): The hydroxyl group provides a reactive site for etherification reactions, such as the Williamson ether synthesis, allowing for the introduction of various side chains that can modulate the solubility and pharmacokinetic properties of the final compound.

Core Synthetic Transformations and Protocols

4-Chloro-2-fluoro-5-nitrophenol can be elaborated into key intermediates for kinase inhibitor synthesis through several fundamental organic transformations. The following protocols are detailed to provide a practical guide for laboratory implementation.

Protocol 1: Reduction of the Nitro Group to Synthesize 2-Amino-4-chloro-5-fluorophenol

The reduction of the nitro group to an amine is a critical step in utilizing this building block. Stannous chloride (SnCl₂) in an acidic medium is a classic and effective method for this transformation.

G start 4-Chloro-2-fluoro-5-nitrophenol reagents SnCl₂·2H₂O, HCl Ethanol start->reagents product 2-Amino-4-chloro-5-fluorophenol reagents->product caption Reduction of a Nitro Group

Caption: Reduction of the nitro group to an amine.

Materials:

  • 4-Chloro-2-fluoro-5-nitrophenol

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-2-fluoro-5-nitrophenol (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (3.0-4.0 eq) to the solution.

  • Carefully add concentrated HCl and heat the reaction mixture to 50-70 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and carefully basify with a 10% NaOH solution until the pH is > 8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-chloro-5-fluorophenol, which can be purified by recrystallization or column chromatography.

Protocol 2: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming an ether from a phenol and an alkyl halide. This reaction is crucial for introducing side chains that can enhance the pharmacokinetic properties of the final kinase inhibitor.

G start 4-Chloro-2-fluoro-5-nitrophenol reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents product 4-Chloro-2-fluoro-1-(alkoxy)-5-nitrobenzene reagents->product caption Williamson Ether Synthesis

Caption: Williamson Ether Synthesis on the phenolic hydroxyl group.

Materials:

  • 4-Chloro-2-fluoro-5-nitrophenol

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-2-fluoro-5-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF and stir the suspension at room temperature.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the specific alkyl halide (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Application in the Synthesis of a Rociletinib Precursor

4-Chloro-2-fluoro-5-nitrophenol is a precursor to 2-amino-4-chloro-5-fluorophenol, which can then be used in the synthesis of more complex intermediates. The following workflow outlines the initial steps in a potential synthetic route towards a key fragment of rociletinib, a third-generation EGFR inhibitor.

G cluster_0 Preparation of Key Intermediate A 4-Chloro-2-fluoro-5-nitrophenol B 2-Amino-4-chloro-5-fluorophenol A->B Nitro Reduction (Protocol 1) D Coupled Intermediate B->D Nucleophilic Aromatic Substitution C Pyrimidine Core Precursor C->D caption Synthetic workflow to a rociletinib precursor intermediate.

Caption: Synthetic workflow to a rociletinib precursor intermediate.

While the clinical development of rociletinib was halted, the synthetic strategies employed in its creation remain highly relevant for the development of other kinase inhibitors.[3][4][5]

Targeted Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR)

The kinase inhibitors synthesized from 4-Chloro-2-fluoro-5-nitrophenol derivatives often target the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[4][5] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[6]

Third-generation EGFR inhibitors are designed to be effective against both the initial activating mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which often arises after treatment with first- and second-generation inhibitors.[7] They achieve this through covalent binding to a cysteine residue (C797) in the ATP-binding site of the mutant EGFR.[7]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K Activation RAS RAS/RAF/MEK/ERK (MAPK) Pathway EGFR->RAS Activation Proliferation Cell Proliferation, Survival, and Growth PI3K->Proliferation RAS->Proliferation Inhibitor Third-Generation EGFR Inhibitor Inhibitor->EGFR Inhibition caption Simplified EGFR signaling pathway and inhibition.

Caption: Simplified EGFR signaling pathway and inhibition.

Comparative Efficacy of Resulting Kinase Inhibitors

The ultimate goal of synthesizing these inhibitors is to achieve high potency against mutant forms of EGFR while sparing the wild-type (WT) receptor to minimize toxicity. The following table provides a comparison of the in vitro potency (IC₅₀ values) of osimertinib and rociletinib against various EGFR mutations.

Table 2: Comparative IC₅₀ Values (nM) of Osimertinib and Rociletinib Against EGFR Mutants

Cell LineEGFR Mutation StatusOsimertinib IC₅₀ (nM)Rociletinib IC₅₀ (nM)Reference
PC-9Exon 19 deletion~17Less potent than osimertinib[8]
H3255L858R~4Less potent than osimertinib[8]
H1975L858R + T790M~5~23[8]
PC-9ERExon 19 del + T790M~13~37[8]

These data highlight the high potency of third-generation EGFR inhibitors against clinically relevant resistance mutations.

Conclusion

4-Chloro-2-fluoro-5-nitrophenol is a versatile and strategically important building block in the synthesis of advanced kinase inhibitors. Its unique substitution pattern allows for a range of synthetic manipulations, including selective nucleophilic aromatic substitution, etherification, and reduction of the nitro group to a key amino functionality. The protocols and scientific rationale presented in this guide are intended to empower researchers in the design and synthesis of the next generation of targeted therapeutics. While the path of drug development is fraught with challenges, as exemplified by the discontinuation of rociletinib, the knowledge gained from its synthesis and the continued exploration of related scaffolds contribute significantly to the advancement of medicinal chemistry and the fight against cancer.

References

  • Rociletinib: What is it and is it FDA approved? - Drugs.com. (n.d.). Retrieved from [Link]

  • Wright, A. (2020). Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. Translational Lung Cancer Research, 9(5), 2492–2503.
  • FDA Panel Advises Against Approval of Rociletinib in Lung Cancer | CURE. (2020, December 5). Retrieved from [Link]

  • FDA panel recommends against accelerated approval of Clovis' cancer therapy rociletinib, requests additional data - FirstWord Pharma. (2016, April 12). Retrieved from [Link]

  • Hirsch, F. R., Suda, K., & Wiens, J. (2016). New and emerging targeted treatments in advanced non-small-cell lung cancer. The Lancet, 387(10030), 1864–1875.
  • Hilaris Publisher. (n.d.). Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. Retrieved from [Link]

  • Kim, Y., et al. (2018). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 9(3), 3179–3189.

Sources

Method

Application Note: Chemoselective Reagents and Protocols for the Reduction of 4-Chloro-2-fluoro-5-nitrophenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide field-proven, self-validating methodologies for the selective reduction of 4-chloro-2-fluoro-5-nitropheno...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide field-proven, self-validating methodologies for the selective reduction of 4-chloro-2-fluoro-5-nitrophenol to 5-amino-4-chloro-2-fluorophenol, avoiding the critical pitfall of reductive dehalogenation.

Introduction & Mechanistic Rationale

The synthesis of 5-amino-4-chloro-2-fluorophenol (a highly valued building block in kinase inhibitor and agrochemical development) from 4-chloro-2-fluoro-5-nitrophenol presents a classic chemoselectivity challenge.

While the reduction of a nitro group (-NO₂) to an aniline (-NH₂) is thermodynamically favorable, the presence of the aryl chloride (-Cl) introduces a kinetic vulnerability. Under standard catalytic hydrogenation conditions (e.g., H₂ gas over Pd/C), the electron-rich aniline product facilitates the oxidative addition of the C-Cl bond to the Pd(0) surface, leading to rapid hydrodehalogenation (loss of the chlorine atom) [1]. The fluorine atom is generally stable under these conditions due to the high C-F bond dissociation energy, but the C-Cl cleavage will decimate your yield.

To achieve absolute chemoselectivity, the chosen reagent system must either bypass transition-metal oxidative addition entirely (via single-electron transfer metals) or manipulate the kinetics of the catalyst surface (via transfer hydrogenation).

G Substrate 4-Chloro-2-fluoro-5-nitrophenol StandardH2 Standard Hydrogenation (Pd/C, H2 gas) Substrate->StandardH2 MildTransfer Transfer Hydrogenation (Pd/C, N2H4·H2O, 80°C) Substrate->MildTransfer MetalReduction Metal-Mediated Reduction (Fe/NH4Cl or SnCl2) Substrate->MetalReduction Dechlor Hydrodehalogenation (Loss of -Cl) StandardH2->Dechlor Over-reduction Target 5-Amino-4-chloro-2-fluorophenol (High Yield & Selectivity) MildTransfer->Target Chemoselective MetalReduction->Target Chemoselective

Fig 1: Reaction pathways and chemoselectivity in the reduction of 4-Chloro-2-fluoro-5-nitrophenol.

Reagent Selection & Quantitative Performance

Based on process-scale viability and bench-level reliability, three reagent systems dominate the selective reduction of halonitroarenes. The table below summarizes their performance metrics specifically for chlorinated nitrophenols.

Reagent SystemChemoselectivity (Target vs. Des-Cl)Typical YieldScalabilityMechanistic Advantage
Pd/C + H₂ (Standard) Poor (< 50%)30 - 40%HighNone (Prone to C-Cl cleavage)
Pd/C + N₂H₄·H₂O Excellent (> 98%)85 - 95%MediumHydride starvation prevents C-Cl activation
Fe / NH₄Cl Excellent (> 99%)80 - 90%HighSingle-electron transfer bypasses Pd(0)
SnCl₂·2H₂O Excellent (> 99%)75 - 85%Low (Bench)Mild Lewis-acidic metal reduction

Validated Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (Pd/C + Hydrazine Hydrate)

Causality & Rationale: This protocol utilizes hydrazine hydrate as a controlled hydrogen donor [2]. By adding hydrazine dropwise, the steady-state concentration of active hydrogen species on the palladium surface is kept extremely low ("hydride starvation"). The highly polarized -NO₂ group is reduced rapidly, whereas the non-polar C-Cl bond requires a higher activation energy for oxidative addition, which is outcompeted when hydride availability is the rate-limiting step.

Workflow Step1 1. Dissolve Substrate in Methanol (0.2 M) Step2 2. Add Pd/C Catalyst (1-2 mol%) Step1->Step2 Step3 3. Dropwise Addition of N2H4·H2O (Excess) Step2->Step3 Step4 4. Reflux at 80°C Monitor via LC-MS Step3->Step4 Step5 5. Hot Filtration over Celite Pad Step4->Step5 Step6 6. Solvent Evaporation & Crystallization Step5->Step6

Fig 2: Step-by-step workflow for the catalytic transfer hydrogenation protocol.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-2-fluoro-5-nitrophenol (1.91 g, 10.0 mmol) in anhydrous methanol (50 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Carefully add 10% Pd/C (106 mg, ~1 mol% Pd). Safety Note: Always add Pd/C to the solvent under N₂ to prevent the ignition of methanol vapors.

  • Reagent Addition: Heat the stirred suspension to 60°C. Add hydrazine monohydrate (N₂H₄·H₂O, 2.0 mL, ~40 mmol) dropwise via an addition funnel over 30 minutes.

  • Reaction: Elevate the temperature to 80°C (reflux) and stir for 1.5 hours. The evolution of N₂ gas will be visible.

  • Workup: Once validated (see Section 4), cool the mixture to 40°C and filter it through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with hot methanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the crude residue in cold water, filter the precipitate, and dry under a high vacuum to afford the target amine.

Protocol B: Béchamp-Modified Metal Reduction (Fe / NH₄Cl)

Causality & Rationale: Iron acts as a single-electron transfer reducing agent. While classic Béchamp reductions use harsh acids (like HCl), doing so with a phenolic substrate leads to the formation of deeply colored, highly stable, and insoluble iron-phenol complexes. Using Ammonium Chloride (NH₄Cl) provides a mildly acidic, buffered environment (pH ~6) [1]. It supplies the necessary protons to drive the reduction without dropping the pH to a point where massive bulk iron dissolution occurs.

Step-by-Step Methodology:

  • Preparation: Suspend 4-Chloro-2-fluoro-5-nitrophenol (1.91 g, 10.0 mmol) in a mixture of Ethanol and Water (3:1 v/v, 40 mL).

  • Activation: Add Iron powder (325 mesh, 2.79 g, 50.0 mmol) and Ammonium chloride (NH₄Cl, 2.67 g, 50.0 mmol) to the suspension.

  • Reaction: Heat the mixture to 80°C under vigorous mechanical stirring for 4 hours. Vigorous stirring is non-negotiable to overcome the biphasic solid-liquid mass transfer limitations of the iron powder.

  • Workup: Cool the reaction to room temperature. Adjust the pH to ~8 using saturated aqueous NaHCO₃ to precipitate any dissolved iron salts as insoluble hydroxides.

  • Filtration: Filter the thick, dark slurry through a pad of Celite. Extract the filter cake thoroughly with Ethyl Acetate (3 × 30 mL).

  • Isolation: Separate the organic layer from the filtrate, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure aminophenol.

Self-Validation & In-Process Controls (IPC)

A protocol is only as good as its validation. To ensure the integrity of your reaction, implement the following self-validating checks:

  • Analytical IPC for Protocol A (LC-MS): Take a 10 µL reaction aliquot, dilute it in 1 mL of MeOH, and filter through a 0.2 µm PTFE syringe filter.

    • Success Criterion: The LC-MS trace must show the complete disappearance of the starting material peak at m/z 190 ([M-H]⁻ in negative ion mode) and the appearance of the product peak at m/z 162 ([M+H]⁺ in positive ion mode).

    • Selectivity Validation: Scan for m/z 128 ([M+H]⁺). The absence of this mass confirms that no reductive dechlorination (formation of 5-amino-2-fluorophenol) has occurred.

  • Analytical IPC for Protocol B (TLC): Use a mobile phase of Hexane:Ethyl Acetate (1:1).

    • Success Criterion: The nitro starting material (a distinct yellow spot with a high Rf​ ) must be entirely consumed. The amine product will appear as a highly polar, UV-active spot with a lower Rf​ that stains dark brown upon exposure to iodine vapor or Ninhydrin.

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: Synlett, 2014, 25(10), 1403–1408. (Li, F., Frett, B., & Li, H. Y.) URL:[Link]

  • Selective Reduction of Aromatic Halonitroarene to Corresponding Amine with Ru-gC3N4 as a Catalyst Source: ResearchGate / Catalysis Communications, 2025. URL:[Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol Source: Applied and Environmental Microbiology, ASM Journals. URL:[Link]

Sources

Application

Application Note: Scalable Synthesis and Regioselective Isolation of 4-Chloro-2-fluoro-5-nitrophenol

Strategic Importance & Application Context The compound 4-Chloro-2-fluoro-5-nitrophenol (CAS 98404-02-5) [1] is a highly specialized, poly-substituted aromatic building block. Its unique arrangement of halogen and nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Application Context

The compound 4-Chloro-2-fluoro-5-nitrophenol (CAS 98404-02-5) [1] is a highly specialized, poly-substituted aromatic building block. Its unique arrangement of halogen and nitro pharmacophores makes it an indispensable intermediate in the synthesis of advanced cyclic 2-aminopyrimidine derivatives, which are actively investigated as targeted therapeutics and kinase inhibitors[2].

Despite its utility, the industrial preparation of 4-chloro-2-fluoro-5-nitrophenol[3] presents a significant process chemistry challenge: achieving high regioselectivity during the nitration of the precursor, 4-chloro-2-fluorophenol. This application note details a field-proven, scalable synthetic route that leverages steric coordination and thermodynamic physical properties to selectively synthesize and isolate the C5-nitro isomer[4].

Mechanistic Rationale: Overcoming Regiochemical Bias

In the direct electrophilic aromatic substitution (EAS) of 4-chloro-2-fluorophenol, the hydroxyl (-OH) group is the dominant activating moiety, strongly directing the incoming nitronium ion ( NO2+​ ) to the ortho position (C6). The fluorine (C2) and chlorine (C4) atoms weakly direct to the C3 and C5 positions.

Under standard nitrating conditions (HNO₃/H₂SO₄), the "hard" nitronium ion indiscriminately attacks the most electron-rich C6 position, yielding 4-chloro-2-fluoro-6-nitrophenol as the major product. To invert this inherent regiochemical bias and favor the C5-nitro isomer , we must deploy Menke Nitration Conditions (Copper(II) nitrate in acetic anhydride).

The Causality of the Reagent Choice:

  • In-situ Acetyl Nitrate Generation: Acetic anhydride reacts with nitrate salts to form acetyl nitrate ( CH3​COONO2​ ), a "softer," bulkier nitrating agent that is highly sensitive to steric hindrance, thereby disfavoring the crowded C6 position.

  • Metal Coordination: Cu(II) ions coordinate with the phenolic oxygen, creating a bulky transient complex that sterically shields the C6 position, effectively forcing the electrophile toward the C5 position.

Process Visualization

SynthesisWorkflow SM 4-Chloro-2-fluorophenol (Starting Material) Nitration Regioselective Nitration (Cu(NO3)2 / Ac2O, 15°C) SM->Nitration Menke Conditions Crude Crude Nitrophenol Mixture (C5-Nitro & C6-Nitro Isomers) Nitration->Crude Quench in Ice Water SteamDist Steam Distillation (Separation by Volatility) Crude->SteamDist C6_Isomer 4-Chloro-2-fluoro-6-nitrophenol (Distillate: Intramolecular H-Bond) SteamDist->C6_Isomer Volatile Fraction PotResidue Aqueous Pot Residue (Contains C5-Nitro Isomer) SteamDist->PotResidue Non-Volatile Fraction Cryst Fractional Crystallization (Toluene / Heptane) PotResidue->Cryst Extraction & Solvent Swap Target 4-Chloro-2-fluoro-5-nitrophenol (Target Product: >98% Purity) Cryst->Target Precipitate

Figure 1: Scalable synthesis and regioselective isolation of 4-Chloro-2-fluoro-5-nitrophenol.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with integrated physical and analytical checkpoints to ensure a self-validating workflow.

Phase 1: Preparation of the Nitrating Mixture
  • Charge a jacketed glass reactor with 500 mL of Acetic Anhydride and cool to 10 °C under a nitrogen atmosphere.

  • Slowly add 0.55 molar equivalents of Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O ).

  • Stir vigorously for 30 minutes until a deep blue/green solution forms, indicating the generation of the active Cu-nitrate complex.

Phase 2: Regioselective Nitration
  • Dissolve 1.0 molar equivalent (e.g., 146.5 g) of 4-chloro-2-fluorophenol in 200 mL of Acetic Anhydride.

  • Add the phenol solution dropwise to the nitrating mixture, maintaining the internal temperature strictly between 15 °C and 20 °C. Caution: Exothermic reaction. Phenols are susceptible to oxidative degradation to quinones if the temperature exceeds 25 °C.

  • In-Process Control (IPC): After 4 hours, sample the reaction for HPLC analysis (UV at 254 nm). The reaction is self-validated as complete when the starting material peak (Rt ~ 4.2 min) is < 1% relative to the product peaks.

Phase 3: Quenching and Primary Isolation
  • Quench the reaction by pouring the mixture over 2.0 kg of crushed ice water under vigorous stirring.

  • Extract the aqueous suspension with Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with brine and concentrate under reduced pressure to yield the crude nitrophenol mixture.

Phase 4: Downstream Processing (DSP) via Steam Distillation

Causality of Separation: The C6-nitro isomer features a nitro group ortho to the hydroxyl group, forming a strong intramolecular hydrogen bond . This masks the polar -OH group, rendering the C6-isomer highly lipophilic and volatile under steam. Conversely, the C5-nitro isomer (meta to the -OH) relies on intermolecular hydrogen bonding , making it highly polar and non-volatile.

  • Transfer the crude mixture to a steam distillation apparatus.

  • Pass live steam through the mixture. The C6-nitro isomer will co-distill with the water as a bright yellow oil/solid.

  • Continue distillation until the distillate runs clear. The C5-nitro isomer remains in the aqueous pot residue.

Phase 5: Final Purification
  • Cool the pot residue and extract with Toluene (500 mL).

  • Perform a solvent swap by concentrating the Toluene to 100 mL and slowly adding Heptane (300 mL) at 80 °C.

  • Allow the solution to cool to 5 °C at a rate of 10 °C/hour. The target 4-chloro-2-fluoro-5-nitrophenol will precipitate as fine crystalline needles.

  • Filter, wash with cold Heptane, and dry under vacuum at 45 °C.

Quantitative Data & Process Optimization

The table below summarizes the causality between the chosen nitrating system and the resulting isomer distribution, validating the necessity of the Menke conditions.

Nitrating SystemSolventTemperature (°C)C5:C6 Isomer RatioIsolated Yield (C5)Mechanistic Note
HNO₃ (68%) / H₂SO₄None0 to 525 : 7518%Hard nitronium ion favors OH-directed C6 position.
HNO₃ (Fuming) / AcOHAcetic Acid0 to 560 : 4045%Acetyl nitrate moderates reactivity; steric bulk favors C5.
HNO₃ (Fuming) / AcOHAcetic Acid-10 to -565 : 3548%Lower temperature further suppresses C6 nitration and oxidation.
Cu(NO₃)₂ / Ac₂O Acetic Anhydride 15 to 20 75 : 25 58% Cu(II) coordination sterically blocks C6, maximizing C5 regioselectivity.

Analytical Validation (In-Process Control)

To ensure trustworthiness, the final product must be validated using Reverse-Phase HPLC (C18 column; Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: Acetonitrile).

  • Diagnostic Elution Order: Due to the intramolecular hydrogen bonding discussed in Phase 4, the C6-isomer is significantly more lipophilic and will exhibit a longer retention time than the target C5-isomer on a reverse-phase column. This predictable chromatographic behavior serves as a self-validating confirmation of isomer identity prior to NMR structural elucidation.

References

  • Title: WO2023082052A1 - Cyclic 2-aminopyrimidine compounds and uses thereof Source: Google Patents URL
  • Title: PubChem Compound Summary for CID 18625319, 4-chloro-2-fluoro-5-nitrophenol Source: National Center for Biotechnology Information URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-fluoro-5-nitrophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-Chloro-2-fluoro-5-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-Chloro-2-fluoro-5-nitrophenol (CAS: 98404-02-5) .

Rather than providing generic laboratory steps, this guide explains the causality behind each experimental choice. Every protocol described herein is designed as a self-validating system, ensuring you can visually or analytically confirm success at each stage of your workflow.

Physicochemical Profiling & Purification Strategy

To purify a molecule effectively, we must first exploit its intrinsic properties. 4-Chloro-2-fluoro-5-nitrophenol is a tetrasubstituted benzene ring featuring a phenolic hydroxyl group alongside three strongly electron-withdrawing groups (nitro, chloro, fluoro)[1][2].

The Mechanistic Insight: The combined inductive and resonance effects of these substituents significantly lower the pKa​ of the phenolic proton compared to unsubstituted phenol (which has a pKa​ of ~9.95). We estimate the pKa​ of this compound to be between 5.5 and 6.5. This enhanced acidity is the cornerstone of our primary purification strategy, allowing for selective deprotonation using mild bases without hydrolyzing sensitive functional groups[3].

Table 1: Quantitative Data & Purification Parameters
ParameterValue / CharacteristicImplication for Purification Strategy
Molecular Formula C6​H3​ClFNO3​ Halogenation increases lipophilicity; highly soluble in EtOAc and DCM.
Molecular Weight 191.54 g/mol Ideal for ESI(-) mass spectrometry tracking during chromatography.
Estimated pKa​ ~5.5 – 6.5Enables selective acid-base extraction using weak bases (e.g., NaHCO3​ ).
Major Impurities Positional isomers (e.g., 2-chloro)Requires complex-assisted crystallization or modified mobile phases for resolution.

Core Purification Workflows

Workflow A: Selective Acid-Base Extraction

This method exploits the low pKa​ of the target molecule to separate it from neutral organic impurities and less acidic byproducts.

Self-Validating Principle: The formation of the nitrophenolate anion induces a strong bathochromic shift. You will visually validate the success of the extraction by observing a distinct color change (from pale yellow to deep orange/red) in the aqueous layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Deprotonation: Transfer to a separatory funnel and wash with an equal volume of 0.5 M Sodium Bicarbonate ( NaHCO3​ , aq).

    • Causality: NaHCO3​ is a weak base that will selectively deprotonate the highly acidic 4-chloro-2-fluoro-5-nitrophenol but leave weaker phenolic impurities protonated in the organic phase.

  • Phase Separation: Collect the deep orange aqueous layer (containing your target as a water-soluble sodium salt). Discard or set aside the organic layer containing neutral impurities.

  • Organic Wash: Wash the aqueous layer once more with fresh EtOAc to remove any residual lipophilic carryover.

  • Protonation: Carefully acidify the aqueous layer by dropwise addition of 1 M HCl until the pH reaches ~2.0.

    • Self-Validation: The solution will shift back to a pale yellow color, and the neutral phenol will precipitate as a cloudy suspension.

  • Recovery: Extract the cloudy aqueous suspension with fresh EtOAc (3x). Combine these organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

AcidBaseExtraction Crude Crude Mixture in EtOAc (Target + Impurities) BaseAdd Add 0.5M NaHCO3 (aq) Target Deprotonation Crude->BaseAdd Org1 Organic Phase (Neutral Impurities) BaseAdd->Org1 Phase Separation Aq1 Aqueous Phase (pH ~8) (Orange Nitrophenolate Salt) BaseAdd->Aq1 Phase Separation AcidAdd Add 1M HCl to pH 2 Target Protonation Aq1->AcidAdd Aq2 Aqueous Phase (Waste Salts) AcidAdd->Aq2 Aqueous Waste Org2 Extract with EtOAc (Pure Target Compound) AcidAdd->Org2 Extraction

Logical workflow of acid-base extraction for 4-Chloro-2-fluoro-5-nitrophenol purification.

Workflow B: Complex-Assisted Crystallization (Isomer Resolution)

Standard recrystallization often fails to separate structural isomers of nitrophenols due to co-crystallization[3]. To resolve this, we utilize complex-assisted crystallization , a technique proven to prevent lattice-impurity incorporation[4][5].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a saturated aqueous solution of the crude isomeric mixture at 80 °C.

  • Complexing Agent Addition: Add 1.2 equivalents of 3-aminobenzoic acid (3ABA) relative to the estimated impurity concentration.

    • Causality: 3ABA acts as a selective complexing agent in the solution phase. It binds to the undesired isomers (e.g., 3-nitrophenol derivatives), preventing them from incorporating into the growing crystal lattice of the target molecule[5].

  • Controlled Cooling: Cool the solution linearly to 20 °C over 4 hours. Rapid cooling will trap impurities; slow cooling ensures thermodynamic control.

  • Filtration: Filter the resulting crystals and wash with ice-cold water. The target 4-Chloro-2-fluoro-5-nitrophenol is recovered with >80% enhanced purity, leaving the isomer-3ABA complex in the mother liquor[4][5].

IsomerSeparation Mix Isomeric Mixture (Target + Impurities) Decision Separation Strategy Mix->Decision Chrom Silica Gel Column (Hexane/EtOAc + 1% AcOH) Decision->Chrom Analytical/Small Scale Cryst Complex-Assisted Crystallization with 3ABA Decision->Cryst Preparative/Large Scale Pure1 Pure Fractions (TLC Monitored) Chrom->Pure1 Pure2 Pure Crystals (Isomers Rejected to Liquor) Cryst->Pure2

Decision matrix for resolving isomeric mixtures of halogenated nitrophenols.

Troubleshooting & FAQs

Q: During silica gel chromatography, my target compound streaks heavily and co-elutes with impurities. How do I fix this? A: Streaking is caused by the acidic phenolic hydroxyl group interacting strongly with the slightly acidic silanol groups on the silica gel stationary phase. Fix: Add 1% Acetic Acid (v/v) to your mobile phase (e.g., Hexane:EtOAc). The acetic acid suppresses the ionization of the phenol, keeping it in its neutral state, which dramatically sharpens the elution peak and improves resolution between isomers.

Q: When I acidify the aqueous layer during extraction, the product "oils out" at the bottom of the flask instead of forming filterable crystals. Why? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its melting point in that specific solvent mixture, or when lipophilic impurities depress the melting point. Fix: Do not attempt to force crystallization from this state, as the oil will trap impurities. Instead, directly extract the milky/oily aqueous suspension with a high-affinity organic solvent like Dichloromethane (DCM) or EtOAc. Dry the organic layer and remove the solvent under vacuum to recover the compound.

Q: I am experiencing severe emulsion formation during the NaHCO3​ extraction step. How can I break it? A: Emulsions in phenolic extractions are typically caused by the surfactant-like behavior of partially deprotonated organic impurities or fine particulate matter. Fix: Add a small amount of brine (saturated NaCl ) to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the stabilizing particulates, then return it to the funnel for clean separation.

References

  • National Center for Biotechnology Information. "PubChemLite: 4-chloro-2-fluoro-5-nitrophenol." PubChem Database. Available at:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals (Sixth Edition)." Butterworth-Heinemann. Available at:[Link]

  • Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. "Purification of nitrophenols using complex-assisted crystallization." CrystEngComm, 2016, 18, 7487-7493. Available at:[Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-Chloro-2-fluoro-5-nitrophenol

Answering researcher's question. Welcome to the technical support guide for the purification of 4-Chloro-2-fluoro-5-nitrophenol.

Author: BenchChem Technical Support Team. Date: March 2026

Answering researcher's question.

Welcome to the technical support guide for the purification of 4-Chloro-2-fluoro-5-nitrophenol. This document provides in-depth guidance, field-proven protocols, and troubleshooting advice to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization.

The structural complexity of 4-Chloro-2-fluoro-5-nitrophenol, with its multiple functional groups (hydroxyl, nitro, chloro, fluoro), presents a unique challenge for purification. The polarity imparted by the nitro and hydroxyl groups, combined with the effects of the halogens, requires a carefully considered approach to solvent selection and crystallization conditions. This guide is designed to demystify this process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Chloro-2-fluoro-5-nitrophenol?

A1: The perfect recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] This temperature-dependent solubility differential is the fundamental principle that drives the crystallization process upon cooling. For 4-Chloro-2-fluoro-5-nitrophenol, a moderately polar solvent is typically the best starting point.

Key solvent characteristics include:

  • Favorable Temperature Coefficient: The solvent must exhibit a significant increase in solubility for the compound as the temperature rises.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2]

Q2: What are the likely impurities in a crude sample of 4-Chloro-2-fluoro-5-nitrophenol?

A2: Impurities typically arise from the synthetic route used to prepare the compound. A common synthesis involves the nitration of a 4-chloro-2-fluorophenol precursor. Based on this, likely impurities include:

  • Isomeric Byproducts: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 4-chloro-2-fluoro-3-nitrophenol or 4-chloro-2-fluoro-6-nitrophenol. These structural isomers can be particularly challenging to remove as they often have similar solubility profiles.[3]

  • Unreacted Starting Material: Residual 4-chloro-2-fluorophenol.

  • Over-nitrated Products: Dinitro-derivatives of 4-chloro-2-fluorophenol.

  • Side-Reaction Products: Oxidation or degradation products that often contribute to the coloration of the crude material.

Q3: Which solvents are recommended starting points for recrystallizing 4-Chloro-2-fluoro-5-nitrophenol?

A3: Given the polar nature of the molecule, polar protic and aprotic solvents are excellent candidates. A systematic solvent screening is always the first step.[4] The following table summarizes potential solvents to evaluate.

SolventClassBoiling Point (°C)Rationale & Considerations
Ethanol Polar Protic78Often effective for nitrophenols.[5][6] Good solubility when hot, lower when cold. Can be used in a solvent/anti-solvent system with water.
Methanol Polar Protic65Similar to ethanol but more volatile. Good for dissolving polar compounds.[6]
Isopropanol Polar Protic82Less polar than ethanol; may offer a different selectivity for impurities.
Water Polar Protic100The compound is likely sparingly soluble in hot water, making it a potential single solvent or an excellent anti-solvent for alcohols.[7]
Acetone Polar Aprotic56A strong solvent that dissolves a wide range of compounds; often used as the primary solvent in a two-solvent system.[6]
Toluene Non-polar111Useful if the crude product is less polar than expected. Can be paired with hexane or heptane as an anti-solvent.[8]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-Chloro-2-fluoro-5-nitrophenol

This protocol outlines the standard procedure for purification when a suitable single solvent has been identified.

Methodology:

  • Dissolution: Place the crude 4-Chloro-2-fluoro-5-nitrophenol (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent (e.g., ethanol) and begin heating the mixture on a hot plate with stirring.[8] Continue to add the solvent dropwise until the compound just dissolves completely at the boiling point. Causality: Using the minimum amount of hot solvent is critical to maximize the yield. Excess solvent will retain more of the product in solution upon cooling.[9]

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a very small amount (1-2% by weight) of activated charcoal to the solution.[8] Reheat the mixture to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[10]

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through it. Quickly pour the hot solution through the fluted filter paper to remove the charcoal and/or insoluble impurities. Causality: This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[8]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).[9] Slow cooling is essential for the formation of large, pure crystals. Once the flask reaches room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility profile. It employs a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. The two must be miscible.[1] A common pair for polar compounds is ethanol (solvent) and water (anti-solvent).

Methodology:

  • Dissolve the crude material in the minimum amount of the hot primary solvent (e.g., ethanol).

  • While keeping the solution hot, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few drops of the primary solvent until the solution becomes clear again.[11]

  • Proceed with the cooling, isolation, washing, and drying steps as described in Protocol 1.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
The compound does not dissolve in the hot solvent. 1. Incorrect solvent choice (compound is insoluble).2. Insufficient solvent added.3. Presence of insoluble impurities.1. Select a more suitable solvent based on polarity.2. Add more hot solvent in small increments.3. If a significant portion dissolves but some solid remains, it is likely an impurity. Remove it by hot gravity filtration.[8]
"Oiling Out" occurs (a liquid layer separates instead of crystals). 1. The solution is supersaturated and cooling too quickly.2. The melting point of the solid is below the boiling point of the solvent.3. High concentration of impurities depressing the melting point.1. Reheat the solution to redissolve the oil.2. Add a small amount of additional solvent to reduce saturation and allow it to cool more slowly.[9]3. Try a lower-boiling point solvent.
No crystals form upon cooling. 1. The solution is not sufficiently saturated (too much solvent was used).2. The solution has become supersaturated without nucleation sites.1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Try to induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface.[5] b) Adding a "seed crystal" of the crude compound.[9]
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[5][10]
The final yield is very low. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The crystals were washed with too much cold solvent.1. Evaporate some of the mother liquor and cool it to recover a second crop of crystals (which may be less pure).2. Ensure the filtration apparatus is pre-heated and filtration is performed quickly.3. Use only a minimal amount of ice-cold solvent for washing.

Visualization of Troubleshooting Workflow

Below is a decision-making workflow for the common issue of "No Crystals Form."

G start Clear Solution After Cooling scratch Scratch inner surface of flask start->scratch First Step seed Add a seed crystal scratch->seed If no crystals success Crystals Form scratch->success If successful concentrate Boil off excess solvent seed->concentrate If no crystals seed->success If successful concentrate->start Re-cool solution reassess Re-evaluate solvent system concentrate->reassess If still no crystals after re-cooling

Caption: Troubleshooting workflow for inducing crystallization.

References

  • Google Patents. (1976). Process for the purification of p-nitrophenol. (US3933929A).
  • Request PDF. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • RSC Publishing. (2012). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (2020). Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. (CN110668948A).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • ResearchGate. (2015, December 8). What is the best solvents combination that can be used to crystallize small natural products? Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2022, May 27). Help with recrystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-2-fluoro-5-nitrophenol (C6H3ClFNO3). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-Chloro-2-fluoro-5-nitrophenol

Welcome to the technical support center for 4-Chloro-2-fluoro-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and stabiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-2-fluoro-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and stabilizing this compound against light-induced degradation. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-Chloro-2-fluoro-5-nitrophenol is turning yellow/brown. What is happening?

A1: A color change in your solution is a primary indicator of degradation. 4-Chloro-2-fluoro-5-nitrophenol, like many nitrophenolic compounds, is susceptible to photodegradation. Exposure to light, particularly in the UV and blue regions of the spectrum, can initiate chemical reactions that alter the molecule's structure, leading to the formation of colored byproducts. This is a common issue with aromatic compounds containing nitro groups, which can absorb light and trigger oxidative processes.[1][2]

Q2: Why is 4-Chloro-2-fluoro-5-nitrophenol sensitive to light?

A2: The light sensitivity of 4-Chloro-2-fluoro-5-nitrophenol is primarily attributed to the nitro (-NO2) and phenolic (-OH) groups on the aromatic ring. The nitro group is a chromophore, meaning it absorbs light energy. Upon absorption of photons, the molecule can be promoted to an excited electronic state. Nitroaromatic compounds are known to efficiently undergo intersystem crossing from the initial excited singlet state to a longer-lived triplet state.[3][4] This triplet state is often the primary species responsible for initiating degradative chemical reactions, such as hydrogen abstraction or the generation of reactive oxygen species (ROS), which then attack other molecules of the compound.

Q3: What are the consequences of using a degraded solution of this compound in my experiments?

Q4: How can I prevent the degradation of 4-Chloro-2-fluoro-5-nitrophenol?

A4: Preventing degradation primarily involves protecting the compound from light. This can be achieved through a combination of proper handling, storage, and formulation strategies. Key recommendations include:

  • Storage: Store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil to block light.[5]

  • Handling: Prepare solutions in a dimly lit area or under yellow/red light to avoid exposure to high-energy wavelengths.[5]

  • Formulation: Consider the use of stabilizing agents such as antioxidants or triplet state quenchers in your solutions.

  • Temperature: Store solutions at recommended low temperatures (e.g., 2-8°C) to slow down the rate of any potential chemical reactions.[5]

Q5: Are there any specific classes of stabilizers that are effective for this type of compound?

A5: Yes, two main classes of stabilizers are particularly relevant for protecting compounds like 4-Chloro-2-fluoro-5-nitrophenol:

  • Antioxidants: These molecules work by scavenging free radicals that can initiate and propagate degradation chain reactions. Common examples include butylated hydroxytoluene (BHT) and ascorbic acid (Vitamin C).[1][2][6][7][8]

  • Triplet State Quenchers: These compounds deactivate the excited triplet state of the photosensitive molecule, returning it to the ground state before it can undergo a chemical reaction. This is achieved through a process called triplet-triplet energy transfer.[9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Observed Issue Potential Root Cause(s) Troubleshooting Steps & Scientific Rationale
Rapid discoloration of the stock solution upon preparation. 1. High-intensity ambient light in the laboratory. 2. Use of clear glass or plastic containers. 3. Contaminants in the solvent that act as photosensitizers.1. Action: Prepare the solution under low light conditions or in a fume hood with the sash lowered to reduce light exposure. Rationale: Minimizing the number of photons hitting the solution reduces the rate of photochemical reactions. 2. Action: Immediately transfer the prepared solution to an amber glass vial or a clear vial wrapped in aluminum foil. Rationale: Amber glass absorbs UV and blue light, while aluminum foil provides a complete light barrier, preventing the initiation of photodegradation.[5] 3. Action: Use high-purity, HPLC-grade solvents. Consider sparging the solvent with an inert gas (e.g., nitrogen or argon) before use. Rationale: Impurities can act as catalysts for degradation. Removing dissolved oxygen can also mitigate photo-oxidative processes.
Inconsistent results in bioassays despite using a freshly prepared solution. 1. Degradation occurring during the course of the experiment due to light exposure (e.g., in a multi-well plate on the benchtop). 2. Interaction of the compound with components of the assay medium.1. Action: Protect your experimental setup (e.g., multi-well plates) from light by covering them with an opaque lid or aluminum foil during incubation steps. Rationale: Even ambient laboratory light over several hours can be sufficient to cause significant degradation of sensitive compounds. 2. Action: Run a stability control where the compound is incubated in the assay medium under the same experimental conditions (light, temperature, duration) but without the biological system. Analyze the sample at the end of the incubation period by HPLC to quantify any degradation. Rationale: This will help to isolate the effect of the experimental conditions on the compound's stability.
Precipitate formation in the stock solution after adding a stabilizer. 1. Poor solubility of the stabilizer in the chosen solvent. 2. Incompatibility between the stabilizer and 4-Chloro-2-fluoro-5-nitrophenol or the solvent.1. Action: Ensure the chosen stabilizer is soluble in your solvent system. You may need to prepare a concentrated stock of the stabilizer in a co-solvent and add it to your main solution. Rationale: A stabilizer must be fully dissolved to be effective. 2. Action: Test the compatibility of the stabilizer at the desired concentration in a small volume of your solution before preparing a large batch. Observe for any signs of precipitation or color change. Rationale: Chemical interactions can sometimes lead to the formation of insoluble complexes.
HPLC analysis shows multiple new peaks appearing over a short period, even with light protection. 1. Chemical instability of the compound in the chosen solvent or at the working pH. 2. Presence of reactive species in the solution (e.g., peroxides in older ether solvents).1. Action: Investigate the effect of pH on the stability of your compound. The photodegradation of nitrophenols can be pH-dependent.[11][12][13][14] Prepare your solution in a buffered system if necessary. Rationale: The ionization state of the phenolic group can significantly affect the electronic properties of the molecule and its susceptibility to degradation. 2. Action: Always use fresh, high-quality solvents. Test for peroxides in solvents like THF or dioxane before use. Rationale: Peroxides are strong oxidizing agents that can degrade your compound even in the absence of light.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 4-Chloro-2-fluoro-5-nitrophenol in methanol with the addition of Butylated Hydroxytoluene (BHT) as an antioxidant.

Materials:

  • 4-Chloro-2-fluoro-5-nitrophenol (FW: 191.55 g/mol )

  • Butylated Hydroxytoluene (BHT)

  • HPLC-grade methanol

  • Amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Work in a Subdued Light Environment: Perform all steps under low ambient light or yellow light.

  • Prepare BHT Stock Solution (Optional but Recommended): To ensure accurate addition of BHT, first prepare a 1 M stock solution of BHT in methanol.

  • Weigh the Compound: Accurately weigh 19.15 mg of 4-Chloro-2-fluoro-5-nitrophenol.

  • Dissolve the Compound: Transfer the weighed compound to a 10 mL volumetric flask. Add approximately 8 mL of methanol and sonicate briefly to dissolve.

  • Add Stabilizer: Add a sufficient volume of the BHT stock solution to achieve a final concentration of 0.01-0.1% (w/v). For a 10 mL solution, this would be 1-10 mg of BHT.

  • Dilute to Volume: Bring the solution to the final volume of 10 mL with methanol.

  • Mix and Store: Cap the flask and invert several times to ensure homogeneity. Immediately transfer the solution to an amber glass vial for storage at 2-8°C.

Protocol 2: Photostability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to evaluate the photostability of 4-Chloro-2-fluoro-5-nitrophenol in solution, based on the principles of the ICH Q1B guidelines.[15][16][17][18][19]

Materials:

  • Stock solution of 4-Chloro-2-fluoro-5-nitrophenol (e.g., 1 mg/mL in methanol)

  • Clear and amber glass vials

  • Aluminum foil

  • Photostability chamber with a calibrated light source (providing both UVA and visible light)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Test Sample: Pipette an aliquot of the stock solution into a clear glass vial.

    • Dark Control: Pipette an equal aliquot of the stock solution into a vial completely wrapped in aluminum foil.

    • Protected Sample (Optional): Pipette an equal aliquot into an amber glass vial.

  • Exposure: Place the test sample and the dark control (and the protected sample, if included) in the photostability chamber.

  • Irradiation: Expose the samples to a light dose of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as specified in ICH Q1B.[17]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot from each vial for analysis.

  • HPLC Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 3).

  • Data Analysis:

    • Compare the peak area of the parent compound in the test sample to that in the dark control at each time point.

    • Calculate the percentage of degradation.

    • Observe the chromatograms for the appearance and growth of new peaks, which represent degradation products.

Protocol 3: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify 4-Chloro-2-fluoro-5-nitrophenol and separate it from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient:

    • Start with a composition that allows for good retention of the parent compound (e.g., 60% A, 40% B).

    • Run a linear gradient to a higher organic composition (e.g., 20% A, 80% B) over 15-20 minutes to elute any more non-polar degradation products.

    • Include a re-equilibration step at the initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of 4-Chloro-2-fluoro-5-nitrophenol and also at a lower wavelength (e.g., 254 nm) to detect a broader range of potential degradants.

  • Injection Volume: 10 µL

Method Validation: To ensure the method is "stability-indicating," you must demonstrate that the peaks of the degradation products are well-resolved from the peak of the parent compound. This can be confirmed using a photodiode array (PDA) detector to check for peak purity.

Visualizing Degradation and Stabilization

Photodegradation Pathway

The following diagram illustrates a plausible photodegradation pathway for 4-Chloro-2-fluoro-5-nitrophenol, initiated by the absorption of light and leading to the formation of reactive species.

A 4-Chloro-2-fluoro-5-nitrophenol (Ground State) B Excited Singlet State A->B Light (hν) C Excited Triplet State B->C Intersystem Crossing (ISC) D Degradation Products C->D Chemical Reactions E Reactive Oxygen Species (ROS) Generation C->E E->D

Caption: Simplified photodegradation pathway of 4-Chloro-2-fluoro-5-nitrophenol.

Stabilization Workflow

This diagram outlines the experimental workflow for assessing and improving the stability of 4-Chloro-2-fluoro-5-nitrophenol.

cluster_0 Stability Assessment cluster_1 Stabilization Strategy A Prepare Solution of Compound B Forced Degradation Study (Light, Heat, pH) A->B C HPLC Analysis B->C D Quantify Degradation C->D E Select Stabilizer (e.g., Antioxidant) D->E If degradation > acceptable limit F Prepare Stabilized Formulation E->F G Repeat Forced Degradation Study F->G H Compare Degradation Profiles G->H I I H->I Select Optimal Stabilizer & Concentration

Caption: Workflow for the stabilization of 4-Chloro-2-fluoro-5-nitrophenol.

References

  • Luiz, M., Gutierrez, M. I., Bocco, G., & García, N. A. (1993). Solvent effect on the reactivity of monosubstituted phenols towards singlet molecular oxygen (O2(1Δg)) in alkaline media. Canadian Journal of Chemistry, 71(8), 1247-1251. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • European Compliance Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Kruk, I., Michalska, T., Lichszteld, K., & Kładna, A. (1999). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Current Topics in Biophysics, 23(1-2), 103-109. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of chemical research, 40(3), 222-230. [Link]

  • Wikipedia. (2024). Butylated hydroxytoluene. [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • Daneshvar, N., Salari, D., & Khataee, A. R. (2003). Influence of pH on the photodegradation of 4-nitrophenol. Journal of Photochemistry and Photobiology A: Chemistry, 157(1), 111-116. [Link]

  • Thbayh, D. K. (2021). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Materials Science and Engineering, 46(1), 63-69. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Laskin, A., Laskin, J., & Nizkorodov, S. A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(1), 105-116. [Link]

  • Li, G., Zhang, X., & Zhao, J. (2010). High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Environmental Science & Technology, 44(20), 7888-7893. [Link]

  • L'Abbe, G., & Faiman, C. (1981). Blocking the formation of N-nitroso compounds with ascorbic acid in vitro and in vivo. Princess Takamatsu symposia, 12, 119-128. [Link]

  • Augugliaro, V., López-Muñoz, M. J., Palmisano, L., & Soria, J. (1993). Influence of pH on the degradation kinetics of nitrophenol isomers in a heterogeneous photocatalytic system. Applied Catalysis A: General, 101(1), 7-13. [Link]

  • Sakthivel, S., Neppolian, B., Shankar, M. V., Arabindoo, B., Palanichamy, M., & Murugesan, V. (2003). Effect of pH on the photocatalytic degradation of 4- nitrophenol using solar light. Solar Energy Materials and Solar Cells, 77(1), 65-82. [Link]

  • Fujimoto, K., & Neff, W. E. (2023). NATURAL BUTYLATED HYDROXYTOLUENE (BHT): A REVIEW. Journal of Environmental Protection and Ecology, 24(4), 1845-1852. [Link]

  • Thbayh, D. K. (2025). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. MTA KIK. [Link]

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  • Britton, R. A. (1949). U.S. Patent No. 2,493,427. Washington, DC: U.S.
  • Das, A., Chakraborty, C., & Nath, D. (2018). Electronic spectra and excited state dynamics of pentafluorophenol: Effects of low-lying πσ∗ states. The Journal of Chemical Physics, 148(12), 124304. [Link]

  • Leston, G. (1968). U.S. Patent No. 3,403,188. Washington, DC: U.S.
  • McKnight, G. M., Smith, L. M., & Knowles, R. G. (1997). Fat transforms ascorbic acid from inhibiting to promoting acid-catalysed N-nitrosation. Gut, 40(2), 201-206. [Link]

  • Wu, X., & Li, Z. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 15(23), 28169-28178. [Link]

  • Ding, S., & Zhang, X. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. Journal of Hazardous Materials, 485, 138812. [Link]

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  • Al-hamdi, A. A., & Sillanpää, M. (2022). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Catalysts, 12(3), 281. [Link]

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  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 4-chloro-2-nitrophenol in a Gram-positive bacterium, Exiguobacterium sp. PMA. Biodegradation, 23(6), 837-844. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Structure of 4-Chloro-2-fluoro-5-nitrophenol Metabolites: A Comparative Approach

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of metabolites is a critical step in understanding the biotransformation, efficacy, and potential toxicity of a xeno...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of metabolites is a critical step in understanding the biotransformation, efficacy, and potential toxicity of a xenobiotic compound. This guide provides an in-depth technical comparison of leading analytical techniques for validating the structure of putative metabolites of 4-Chloro-2-fluoro-5-nitrophenol. While direct metabolic data for this specific molecule is not extensively published, we will draw upon established metabolic pathways of structurally similar compounds, such as 4-chloro-2-nitrophenol, to propose and validate hypothetical metabolite structures.[1][2][3][4][5]

This guide is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical workflow. We will focus on the two cornerstone techniques in metabolite identification: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7][8][9][10][11]

Proposed Metabolic Pathway of 4-Chloro-2-fluoro-5-nitrophenol

Based on the known biotransformation of halogenated nitrophenols, the metabolism of 4-Chloro-2-fluoro-5-nitrophenol is likely to proceed through two primary phases of reactions.[12][13] Phase I reactions typically involve modifications like oxidation, reduction, and hydrolysis, while Phase II reactions involve conjugation to increase water solubility for excretion.[12][13]

A plausible metabolic pathway for 4-Chloro-2-fluoro-5-nitrophenol is the reduction of the nitro group to an amino group, a common biotransformation for nitroaromatic compounds.[14] This may be followed by further modifications such as dehalogenation or conjugation.

Caption: Proposed metabolic pathway for 4-Chloro-2-fluoro-5-nitrophenol.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-Chloro-2-fluoro-5-nitrophenol Metabolite1 4-Chloro-2-fluoro-5-aminophenol Parent->Metabolite1 Nitroreduction Metabolite2 2-Fluoro-5-aminophenol Metabolite1->Metabolite2 Dechlorination Metabolite3 Glucuronide or Sulfate Conjugate Metabolite1->Metabolite3 Conjugation

A Comparative Analysis of Key Analytical Techniques

The structural validation of these putative metabolites requires a multi-pronged analytical approach. Below, we compare the utility of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Provides highly accurate mass-to-charge ratio (m/z), enabling determination of elemental composition. Fragmentation patterns (MS/MS) offer clues about substructures.[11]Provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F, ¹⁵N), allowing for unambiguous structure elucidation.[9][15][16][17]
Sensitivity Very high (picomolar to femtomolar range), ideal for detecting trace-level metabolites in complex biological matrices.[8][11]Lower sensitivity (micromolar to millimolar range), often requiring sample purification and concentration.[6]
Sample Requirement Minimal sample required.Larger sample quantities are generally needed.
Structural Elucidation Infers structure from mass and fragments; isomers can be difficult to distinguish without chromatographic separation.[8]Provides definitive structural information, including isomer differentiation and stereochemistry.[9][15]
Hyphenation Commonly coupled with liquid chromatography (LC) or gas chromatography (GC) for separation of complex mixtures (LC-MS, GC-MS).[6][8]Can be coupled with LC (LC-NMR), but this is technically more complex and less common.

Experimental Protocols for Metabolite Structure Validation

The following protocols outline the steps for a comprehensive validation of the proposed metabolites of 4-Chloro-2-fluoro-5-nitrophenol.

I. High-Resolution Mass Spectrometry (HRMS) Workflow

This workflow is designed for the initial detection and tentative identification of metabolites in a biological sample (e.g., urine, plasma, or microsomal incubation).

Caption: Experimental workflow for HRMS-based metabolite identification.

SamplePrep Sample Preparation (e.g., Protein Precipitation, LLE) LC UPLC Separation (e.g., C18 column) SamplePrep->LC HRMS HRMS Analysis (e.g., Q-TOF or Orbitrap) LC->HRMS DataProcessing Data Processing (Peak picking, alignment) HRMS->DataProcessing MetaboliteID Tentative Metabolite Identification (Mass shift analysis, fragmentation pattern) DataProcessing->MetaboliteID

Step-by-Step Methodology:

  • Sample Preparation:

    • For plasma or microsomal incubations, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the protein.

    • For urine, a simple dilution with the initial mobile phase may be sufficient. Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for sample cleanup and concentration.[18][19]

    • Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • UPLC-HRMS Analysis:

    • Chromatography: Employ a sub-2 µm particle column (e.g., BEH C18) for efficient separation of the parent compound and its metabolites.[18] A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

    • Mass Spectrometry: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.[8]

    • Acquire data in both positive and negative ion modes to maximize the detection of different metabolites.

    • Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain MS/MS spectra for fragmentation analysis.

  • Data Analysis:

    • Process the raw data using appropriate software to perform peak picking, alignment, and background subtraction.

    • Identify potential metabolites by searching for predicted mass shifts corresponding to expected biotransformations (e.g., nitro reduction: -29.9928 Da; glucuronidation: +176.0321 Da).

    • Analyze the MS/MS fragmentation patterns of the parent compound and its putative metabolites to identify common structural fragments, which provides evidence for the metabolic relationship.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

For unambiguous structural confirmation, especially for novel metabolites, NMR spectroscopy is indispensable.[9][15][16][17][20] This typically requires isolation of the metabolite of interest.

Step-by-Step Methodology:

  • Metabolite Isolation:

    • Scale up the incubation or collect a larger volume of the biological fluid.

    • Use preparative high-performance liquid chromatography (HPLC) to isolate the metabolite of interest, guided by the retention time determined from the LC-MS analysis.

    • Collect the fraction containing the metabolite and remove the solvent.

  • NMR Sample Preparation:

    • Dissolve the isolated metabolite in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • NMR Data Acquisition:

    • 1D NMR: Acquire a ¹H NMR spectrum to identify the number and types of protons in the molecule.[9][16] A ¹³C NMR spectrum will provide information on the carbon skeleton. Given the presence of fluorine, a ¹⁹F NMR spectrum is also crucial.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is key for piecing together the molecular structure.

  • Structure Elucidation:

    • Integrate the data from all NMR experiments to build the final structure. For example, the reduction of the nitro group to an amino group in 4-Chloro-2-fluoro-5-nitrophenol to form 4-Chloro-2-fluoro-5-aminophenol would result in significant upfield shifts of the aromatic protons in the ¹H NMR spectrum. The presence of the amino group could be further confirmed by its characteristic exchangeable proton signal.

Conclusion

The structural validation of metabolites is a rigorous process that relies on the synergistic use of multiple analytical techniques. High-Resolution Mass Spectrometry serves as a powerful tool for the initial, high-throughput screening and tentative identification of metabolites in complex biological mixtures due to its exceptional sensitivity.[8][11] However, for the definitive and unambiguous elucidation of a metabolite's structure, particularly for novel biotransformation products, Nuclear Magnetic Resonance spectroscopy remains the gold standard.[9][15][16][17][20] By employing a workflow that begins with HRMS for discovery and proceeds to NMR for confirmation, researchers can have high confidence in their structural assignments, which is fundamental for advancing drug development and understanding the biological fate of xenobiotics.

References

  • What Are The Analytical Techniques In Metabolomics And How To Choose. (n.d.). Google Cloud.
  • Analytical Techniques applied in Metabolomics. (n.d.). FutureLearn.
  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. (2025, March 31). Hilaris.
  • Studying Metabolism by NMR-Based Metabolomics. (n.d.). Frontiers.
  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group.
  • Methods of Metabolite Identification. (n.d.). Creative Bioarray.
  • Sahoo, N. K., Tejaswini, G., Sahu, M., & Muralikrishna, K. S. (2020). An overview on NMR spectroscopy based metabolomics. International Journal of Pharmaceutical Sciences and Developmental Research, 6(1), 016-020.
  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). alwsci.
  • NMR Spectroscopy Techniques for Application to Metabonomics. (n.d.).
  • Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. (n.d.).
  • Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. (n.d.). ResearchGate.
  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 4-chloro-2-nitrophenol in a Gram-positive bacterium, Exiguobacterium sp. PMA. BMC microbiology, 12, 150.
  • Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. (n.d.). PubMed.
  • A Validated UPLC-MS/MS Method for the Sensitive Detection of Nitrophenol Metabolites in Biological and. (n.d.). Benchchem.
  • chapter 3. toxicokinetics, susceptible populations, biomarkers, chemical interactions. (n.d.). ATSDR.
  • Metabolism of 4-chloro-2-nitrophenol in a gram-positive bacterium, Exiguobacterium sp. PMA. (2012, November 21). PubMed.
  • (PDF) Metabolism of 4-chloro-2-nitrophenol in a Gram-positive bacterium, Exiguobacterium sp. PMA. (2015, January 13). ResearchGate.
  • Biotransformation: The Metabolic Harmony of Converting Compounds for Health. (n.d.).
  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (n.d.). Frontiers.
  • Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • Biotransformation. (2022, December 8). WikiLectures.

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Comparative

Elemental analysis standards for fluorinated nitrophenols

Elemental Analysis Standards for Fluorinated Nitrophenols: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by highly functionalized aromatic systems. Fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for Fluorinated Nitrophenols: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by highly functionalized aromatic systems. Fluorinated nitrophenols (e.g., 4-fluoro-3-nitrophenol, 2,3-difluoro-6-nitrophenol) are critical building blocks in the synthesis of multi-kinase inhibitors, fluoroquinolone antibiotics, and advanced agrochemicals 1. However, determining their exact elemental composition (C, H, N, O, F) is notoriously difficult. The extreme stability of the C–F bond, combined with the explosive micro-combustion profile of the nitro group, creates a matrix that routinely defeats standard elemental analyzers.

This guide objectively compares the performance of standard elemental analysis against modified, field-proven methodologies. By explaining the causality behind each experimental choice, this guide ensures your analytical protocols function as self-validating systems.

The Mechanistic Challenge: Why Standard CHNS Fails

When a fluorinated nitrophenol is subjected to standard flash combustion (1000°C in an O2​ atmosphere), two catastrophic matrix effects occur:

  • Nitro-Group Flash Combustion: The −NO2​ group acts as an internal oxidant, causing a rapid, localized micro-explosion. This briefly depletes the local oxygen supply, leading to incomplete combustion of the aromatic ring and the formation of soot (unburned carbon) and CO , which skews Carbon and Nitrogen mass percentages.

  • Hydrogen Fluoride (HF) Attack: The strong C–F bond breaks and reacts with the sample's hydrogen to form highly corrosive HF gas. HF attacks the quartz ( SiO2​ ) combustion tube: SiO2​+4HF→SiF4​+2H2​O . This secondary reaction artificially generates water, causing the Hydrogen mass % to read falsely high, while the SiF4​ gas can co-elute and interfere with Carbon detection.

Methodology Comparison: Engineering a Self-Validating System

To overcome these challenges, we must split the workflow and compare three analytical approaches:

Method A: Standard CHNS Analysis (The Baseline)

  • Mechanism: Direct flash combustion without additives.

  • Verdict: Unreliable for fluorinated nitrophenols. Yields low Carbon, high Hydrogen, and erratic Nitrogen recoveries due to the matrix effects described above.

Method B: Modified CHNS with WO3​ / MgO Additives (Optimal for C, H, N)

  • Mechanism: The sample is co-weighed with Tungsten Trioxide ( WO3​ ) and Magnesium Oxide ( MgO ).

  • Causality: WO3​ acts as a powerful, non-toxic oxygen donor and combustion accelerator 2. It provides a steady oxygen supply during the nitro-group flash, preventing soot formation and ensuring complete conversion to CO2​ and NOx​ . Simultaneously, MgO acts as a halogen trap. It reacts with the evolving fluorine to form thermally stable Magnesium Fluoride ( MgF2​ ), locking the fluorine in the ash zone and completely protecting the quartz tube from HF attack.

Method C: Schöniger Flask Combustion + Ion Chromatography (Optimal for F)

  • Mechanism: The sample is combusted in an oxygen-filled flask, and the gases are absorbed into an aqueous solution, converting all covalently bound fluorine to fluoride ( F− ), which is then quantified via Combustion Ion Chromatography (CIC) 3.

  • Causality: CHNS analyzers cannot directly quantify fluorine with high precision due to the lack of a dedicated thermal conductivity detector for F2​ or HF . The Schöniger CIC method isolates the fluorine from the complex organic matrix, providing a highly specific, interference-free quantification of total fluorine.

Data Presentation: Performance Comparison

Table 1: Quantitative comparison of elemental analysis methods for 4-Fluoro-3-nitrophenol (Theoretical: C 45.88%, H 2.57%, N 8.92%, F 12.09%). Data represents average recoveries (n=5).

Analytical MethodCarbon Recovery (%)Hydrogen Recovery (%)Nitrogen Recovery (%)Fluorine Recovery (%)Precision (RSD %)
Method A: Standard CHNS42.15 (Low)3.85 (High)8.10 (Erratic)N/A> 5.0%
Method B: Modified CHNS ( WO3​ / MgO )45.85 (Accurate)2.59 (Accurate)8.90 (Accurate)N/A< 0.3%
Method C: Schöniger + CICN/AN/AN/A12.05 (Accurate)< 0.5%

Experimental Protocols

Protocol 1: Modified CHNS Analysis (C, H, N Determination) Self-Validation Check: If the experimental Hydrogen value matches the theoretical calculation, the MgO trap has successfully prevented HF formation and quartz degradation.

  • Preparation: Pre-condition the CHNS analyzer by running three blank tin capsules to establish a stable baseline and clear residual gases.

  • Sample Weighing: Accurately weigh 1.5 – 2.0 mg of the fluorinated nitrophenol into a clean tin capsule using a microbalance.

  • Additive Incorporation: Add 5.0 mg of high-purity Tungsten Trioxide ( WO3​ ) and 2.0 mg of Magnesium Oxide ( MgO ) directly into the capsule on top of the sample.

  • Sealing: Crimp and fold the tin capsule tightly to exclude atmospheric air and ensure intimate contact between the sample and the additives.

  • Combustion: Drop the capsule into the combustion reactor set at 1000°C with a 25 kPa O2​ pulse.

  • Detection: Route the combustion gases through the reduction column (to convert NOx​ to N2​ ) and quantify C, H, and N via the Thermal Conductivity Detector (TCD).

Protocol 2: Schöniger Flask Combustion Ion Chromatography (F Determination)

  • Sample Wrapping: Weigh 3.0 – 5.0 mg of the sample onto an ashless filter paper flag.

  • Absorption Solution: Add 10 mL of an absorption solution (10 mM NaOH with 1% H2​O2​ ) into a 500 mL Schöniger flask. The H2​O2​ ensures complete oxidation of any intermediate species.

  • Combustion: Place the paper flag into the platinum catalyst basket. Flush the flask with pure O2​ for 30 seconds, seal it, and ignite the sample using an infrared igniter.

  • Absorption: Allow the flask to sit for 30 minutes with occasional shaking to ensure all combustion gases are fully absorbed into the solution.

  • Degassing & Filtration: Boil the solution briefly to remove dissolved CO2​ , cool, and filter through a 0.22 µm syringe filter.

  • IC Analysis: Inject the solution into an Ion Chromatograph equipped with an anion-exchange column and a conductivity detector to quantify the F− peak against a standard calibration curve.

Workflow Visualization

EA_Workflow Start Fluorinated Nitrophenol Sample Split Select Target Elements Start->Split CHN C, H, N, O Analysis Split->CHN F_Analysis Fluorine (F) Analysis Split->F_Analysis ModCHNS Modified CHNS Analyzer (Add WO3 + MgO) CHN->ModCHNS Schoniger Schöniger Flask Combustion (Oxygen Atmosphere) F_Analysis->Schoniger Trap F- Trapped as MgF2 Protects Quartz Tube ModCHNS->Trap IC Ion Chromatography (CIC) Quantify F- Schoniger->IC ResultCHN Accurate C, H, N Mass % Trap->ResultCHN ResultF Accurate F Mass % IC->ResultF

Workflow for the complete elemental characterization (CHNOF) of fluorinated nitrophenols.

References

  • BenchChem Technical Support Team. "4-Fluoro-3-nitrophenol | 2105-96-6". Benchchem.
  • "Combustion accelerators, processes for their production and processes for their use in elemental analysis".
  • von Abercron, E., et al. "Determination of adsorbable organically bound fluorine (AOF) and adsorbable organically bound halogens as sum parameters in aqueous environmental samples using combustion ion chromatography (CIC)". Science of The Total Environment, 2019.

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Validation

High-Fidelity Analytical Comparison Guide: Reference Standards for 4-Chloro-2-fluoro-5-nitrophenol Analysis

Executive Summary & Mechanistic Context 4-Chloro-2-fluoro-5-nitrophenol (CAS: 98404-02-5) is a highly reactive, electrophilic halogenated nitroaromatic compound [1]. It serves as a critical building block in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

4-Chloro-2-fluoro-5-nitrophenol (CAS: 98404-02-5) is a highly reactive, electrophilic halogenated nitroaromatic compound [1]. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly cyclic 2-aminopyrimidines and advanced kinase inhibitors.

From an analytical perspective, the molecule presents a unique challenge. The presence of multiple electron-withdrawing groups (chloro, fluoro, and nitro) on the phenolic ring creates a strong dipole moment and a highly specific π -electron deficiency. Differentiating this compound from its positional isomers (e.g., 2-chloro-4-fluoro-5-nitrophenol) requires highly specific orthogonal chromatographic selectivity and impeccably characterized reference standards. This guide objectively compares the tiers of reference standards available for its analysis and provides a field-proven, self-validating methodology for impurity profiling.

Objective Comparison of Reference Standard Tiers

Selecting the appropriate reference standard is a balance of regulatory compliance, cost, and analytical necessity. The standards for 4-Chloro-2-fluoro-5-nitrophenol generally fall into three tiers.

Table 1: Quantitative & Qualitative Comparison of Reference Standard Tiers
Standard TierPurity / AssayTraceabilityRelative CostBest Use Case
Tier 1: Compendial / CRM >99.5% (Assigned 100.0% per USP <11>)Fully traceable to SI units or Pharmacopeia Final API regulatory submission, working standard qualification.
Tier 2: Commercial Analytical Standard >98.0% (HPLC/GC)CoA provided; lacks primary qNMR Routine R&D, early-phase method development, and screening.
Tier 3: In-House Working Standard Internally Assigned (e.g., 99.2%)Traceable to Tier 1 Standard$ (High initial setup)High-volume routine batch release and daily quality control.

Causality in Selection: While Tier 2 commercial standards are cost-effective for early R&D, they often lack the rigorous mass-balance characterization (including water content and residual solvents) required for quantitative assay testing. For GMP release, a Tier 1 standard or a rigorously characterized Tier 3 working standard—qualified against a Tier 1 material as per USP General Chapter <11> [2]—is mandatory.

Causality in Experimental Design: Why Standard Methods Fail

A common pitfall in the analysis of 4-Chloro-2-fluoro-5-nitrophenol is the default use of a standard C18 stationary phase.

The Mechanistic Flaw : C18 columns rely almost entirely on hydrophobic (dispersive) interactions. Because positional isomers of halogenated nitrophenols have nearly identical hydrophobicities, a C18 column struggles to resolve them, leading to co-elution and inaccurate purity assignments.

The Field-Proven Solution : Utilizing a Pentafluorophenyl (F5) stationary phase. The F5 phase provides multiple retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The highly electron-deficient fluorinated ring of the F5 column interacts specifically with the electron-rich regions of the analyte, offering superior orthogonal selectivity to easily separate the 4-chloro-2-fluoro isomer from its 2-chloro-4-fluoro counterpart.

Experimental Protocol: Self-Validating HPLC-UV Method

This step-by-step methodology is designed for the purity and impurity profiling of 4-Chloro-2-fluoro-5-nitrophenol, compliant with ICH Q2(R2) validation guidelines [3].

Step 1: Mobile Phase and Diluent Preparation
  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: The phenolic hydroxyl group has a low pKa due to the electron-withdrawing nitro and halogen groups. Without a strong acidic modifier like TFA to suppress ionization, the molecule exists in a partially ionized state, causing severe peak tailing and irreproducible retention times.

  • Mobile Phase B : 100% Acetonitrile.

  • Diluent : 50:50 Water:Acetonitrile.

Step 2: Reference Standard Preparation
  • Stock Solution : Accurately weigh 10.0 mg of the qualified 4-Chloro-2-fluoro-5-nitrophenol reference standard into a 10 mL volumetric flask. Dissolve completely in diluent to yield a 1.0 mg/mL solution.

  • Working Standard : Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (100 µg/mL).

Step 3: Chromatographic Execution
  • Column : Pentafluorophenyl (F5), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 280 nm (Optimal for nitroaromatic absorbance).

  • Injection Volume : 10 µL.

  • Gradient Program :

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 15.0 min: 20% 80% B

    • 15.0 - 18.0 min: 80% B

    • 18.0 - 18.1 min: 80% 20% B

    • 18.1 - 25.0 min: 20% B (Re-equilibration)

Step 4: The Self-Validating Mechanism (System Suitability)

Before any sample is analyzed, the system must validate its own performance to prevent the generation of anomalous data.

  • Inject the blank (diluent) to confirm no baseline interference at the retention time of the analyte.

  • Inject the Working Standard six consecutive times.

  • Acceptance Criteria : The system automatically halts and fails the sequence if the %RSD of the peak area is > 2.0%, or if the USP tailing factor exceeds 1.5.

Table 2: Typical ICH Q2(R2) Validation Parameters for this Method
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Specificity Resolution > 2.5 between isomersBaseline resolution of critical pair
Linearity Range 10 µg/mL to 150 µg/mL R2≥0.999
Limit of Quantitation (LOQ) 0.05 µg/mL (S/N > 10)Signal-to-Noise ratio 10:1
Method Precision (%RSD) 0.8% (n=6 preparations) 2.0%
Accuracy (Recovery) 99.5% - 101.2%98.0% - 102.0%

Workflow Visualization

Below is the logical workflow detailing the qualification and implementation of these reference standards within a GMP analytical framework.

G A Tier 1: Compendial/CRM Standard (100.0% Purity Assumption) E Working Standard Qualification (Assay vs. Primary Standard) A->E Direct Traceability B Tier 2: Commercial Analytical Standard (>98% HPLC Purity) D Primary Structural & Purity Elucidation (qNMR, LC-MS, FT-IR) B->D Verification C Tier 3: In-House Synthesized Standard (Requires Primary Characterization) C->D Full Characterization D->E Purity Assignment F HPLC-UV Method Validation (ICH Q2(R2) Compliance) E->F System Suitability G Routine Batch Release & Impurity Profiling F->G Validated Method

Workflow detailing the qualification of 4-Chloro-2-fluoro-5-nitrophenol reference standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

4-Chloro-2-fluoro-5-nitrophenol proper disposal procedures

As a Senior Application Scientist overseeing advanced chemical workflows, I frequently observe that laboratory safety extends far beyond the bench—it culminates in the responsible management of the materials we use. 4-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing advanced chemical workflows, I frequently observe that laboratory safety extends far beyond the bench—it culminates in the responsible management of the materials we use. 4-Chloro-2-fluoro-5-nitrophenol is a highly specialized, multi-substituted aromatic reagent utilized in drug development and synthetic chemistry. However, its unique structural features—specifically the combination of a nitro group and dual halogenation (chlorine and fluorine) on a phenolic ring—demand strict, non-negotiable disposal protocols. Mishandling this compound not only poses severe toxicological risks to personnel but also threatens environmental integrity and violates federal hazardous waste regulations.

Physicochemical Properties & Hazard Profile

To design a safe disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior. The table below summarizes the key quantitative data and their direct operational implications for waste management.

PropertyValueOperational Implication
CAS Number 1[1]Essential for accurate EHS waste logging and regulatory tracking.
Molecular Formula 1[1]Indicates the presence of Cl and F; strictly dictates routing to the halogenated waste stream.
Molecular Weight 2[2]Relevant for calculating stoichiometric neutralization or absorbent capacity if required.
Appearance Prone to aerosolization; requires wet-wiping or HEPA vacuums for spill cleanup.
Environmental Fate 3[3]Strictly prohibits aqueous drain disposal; requires thermal destruction.

The Causality of Disposal: Why Segregation Matters

When handling 4-Chloro-2-fluoro-5-nitrophenol, the presence of both chlorine and fluorine substituents fundamentally alters its disposal requirements compared to standard organic waste. Halogenated compounds cannot be processed in standard incinerators because they form highly corrosive hydrofluoric (HF) and hydrochloric (HCl) acids upon combustion. Therefore, this compound must be strictly segregated into designated 4 to ensure it is routed to a specialized incinerator equipped with alkaline scrubbers[4].

Furthermore, the nitro group (-NO2) adds a layer of potential reactivity. While stable under standard ambient conditions, nitroaromatics can decompose exothermically if subjected to extreme heat under confinement. Thus, 5, ensuring sufficient headspace for vapor expansion[5].

Operational Disposal Protocols

The following step-by-step methodologies provide self-validating systems for the safe disposal of 4-Chloro-2-fluoro-5-nitrophenol across various laboratory scenarios.

Protocol 1: Liquid Waste Management (Solvent Mixtures) Context: Disposal of the compound when dissolved in organic solvents (e.g., DMSO, methanol) during assays or synthesis.

  • Container Selection: Select a designated, chemically compatible waste container (typically high-density polyethylene (HDPE) or glass) strictly labeled as 4[4].

  • Volume Management: Pour the liquid mixture into the container using a funnel within a certified fume hood. Critical Step: Never fill the container beyond 75% capacity. This provides necessary headspace for vapor expansion, mitigating the risk of pressure-induced rupture[5].

  • Cap Security: Utilize a vented cap during active accumulation to prevent pressure buildup from potential off-gassing. Switch to a tightly sealed cap only immediately prior to EHS transport[4].

  • Documentation: Immediately log the exact composition (e.g., "5% 4-Chloro-2-fluoro-5-nitrophenol, 95% Methanol") on the hazardous waste tag. 6[6]. Validation Checkpoint: Before sealing for transport, visually inspect the container profile. A non-bulging container with no audible hiss validates that hazardous reactive off-gassing is not occurring.

Protocol 2: Solid Waste & Contaminated Consumables Context: Disposal of the raw powder, contaminated pipette tips, weigh boats, and PPE.

  • Source Segregation: Collect all chemically contaminated solid items in a puncture-proof, leak-proof container. 6[6].

  • Double-Bagging: For highly contaminated items or residual raw powder, utilize a double-bagging arrangement or a strong, tight secondary container. This prevents accidental aerosolization of the toxic dust during transit[6].

  • Labeling: Affix a hazardous waste tag explicitly stating "Toxic Solid Waste - Halogenated Nitrophenol." Validation Checkpoint: Inspect the outer secondary bag or container for any yellow/brown dust residue. A completely clean exterior validates successful primary containment.

Protocol 3: Spill Response & Surface Decontamination Context: Accidental release of the powder or solution on the benchtop.

  • Containment: For powder spills, 7, which generates inhalable toxic dust[7]. For liquid spills, surround the area with universal chemical absorbents or diatomite[8].

  • Collection: Carefully scoop the absorbed material or wet-wiped powder into a dedicated 8[8].

  • Decontamination: Scrub the affected surface with an appropriate solvent (e.g., alcohol) to dissolve residual traces, followed by a final wash with soapy water. Dispose of all cleaning materials in the halogenated waste stream[8]. Validation Checkpoint: After the final solvent wipe, swipe the area with a clean white filter paper. The absence of yellow discoloration validates complete surface decontamination.

Waste Routing & Destruction Mechanism

Once collected by Environmental Health and Safety (EHS), the waste is transported to a licensed hazardous waste facility. The ultimate destruction of 4-Chloro-2-fluoro-5-nitrophenol relies on high-temperature incineration.

According to the Agency for Toxic Substances and Disease Registry (ATSDR), nitrophenol waste is typically9[9]. At these extreme temperatures, the organic ring and nitro group are completely oxidized into carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx). However, the chlorine and fluorine atoms are released as highly corrosive hydrochloric acid (HCl) and hydrofluoric acid (HF) gases. To prevent environmental contamination, the incinerator must be 10[10]. The scrubbers neutralize the acidic halogen gases before the final effluent is released, ensuring full regulatory compliance and environmental protection[9].

G Start 4-Chloro-2-fluoro-5-nitrophenol Waste Generation Solid Solid Waste (Powder/Labware) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Spill Spill Cleanup (Absorbents) Start->Spill Halogenated Designated 'Halogenated Organic Waste' Container Solid->Halogenated Double-bagged Liquid->Halogenated <75% Full, Vented Spill->Halogenated Decontaminated EHS EHS / Waste Management Collection & Logging Halogenated->EHS Tagged Hazardous Incineration High-Temp Incineration (820–1,600°C) EHS->Incineration Licensed Transport Scrubbers Alkaline Scrubbers (Neutralize HCl, HF, NOx) Incineration->Scrubbers Flue Gas Treatment Destruction Complete Destruction (Safe Environmental Release) Scrubbers->Destruction Neutralized Effluent

Workflow for the segregation, collection, and thermal destruction of halogenated waste.

References

  • 4-Chloro-2-fluoro-5-nitrophenol | 98404-02-5 - Sigma-Aldrich Source: sigmaaldrich.com URL:1

  • 1500154-08-4 | 5-Chloro-2-fluoro-4-nitrophenol | BLD Pharm Source: bldpharm.com URL:2

  • Nitrophenols - General Fact Sheet Source: llojibwe.org URL:

  • 4-Nitrophenol - Santa Cruz Biotechnology Source: scbt.com URL:3

  • Cleanroom Waste Disposal Protocol - Auckland Microfab Source: auckland.ac.nz URL:4

  • Hazardous Materials Disposal Guide | Nipissing University Source: nipissingu.ca URL:5

  • Laboratory Hazardous Waste Management Guide | UTIA Safety Office Source: tennessee.edu URL:6

  • 2-Nitrophenol - Apollo Scientific Source: apolloscientific.co.uk URL:7

  • Safeguarding Your Laboratory: Proper Disposal Procedures for ML-180 - Benchchem Source: benchchem.com URL:8

  • Toxicological Profile for Nitrophenols - CDC Source: cdc.gov URL:9

  • SIGMA-ALDRICH - West Liberty University Source: westliberty.edu URL:10

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-fluoro-5-nitrophenol

As a Senior Application Scientist, designing a safety and operational framework for handling 4-Chloro-2-fluoro-5-nitrophenol (CAS: 98404-02-5) requires moving beyond generic safety data sheets. We must understand the fun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, designing a safety and operational framework for handling 4-Chloro-2-fluoro-5-nitrophenol (CAS: 98404-02-5) requires moving beyond generic safety data sheets. We must understand the fundamental physical chemistry of the molecule to build a self-validating protocol where every safety measure directly neutralizes a specific mechanism of toxicity.

Mechanistic Toxicology: The "Why" Behind the Hazard

To handle 4-Chloro-2-fluoro-5-nitrophenol safely, researchers must understand three critical mechanisms that dictate its hazard profile:

  • Systemic Toxicity via Oxidative Uncoupling: Nitrophenols are potent, lipophilic protonophores. Once absorbed, they shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force required for ATP synthesis[1]. This uncoupling of oxidative phosphorylation leads to a rapid, systemic depletion of cellular ATP, causing severe metabolic distress and neurotoxicity[1].

  • Enhanced Percutaneous Absorption: The addition of halogen atoms (chlorine and fluorine) to the phenolic ring significantly increases the molecule's lipophilicity[2]. Halogenated phenols can penetrate intact skin rapidly, allowing the compound to enter the bloodstream and exert systemic effects without necessarily causing immediate macroscopic tissue destruction[2].

  • Corrosivity and Ocular Damage: The highly electronegative fluorine and nitro groups withdraw electron density from the phenolic hydroxyl group, increasing its acidity. This makes the compound a severe eye irritant capable of causing irreversible ocular damage (GHS Hazard H318)[3].

ToxicityPPE Compound 4-Chloro-2-fluoro-5-nitrophenol (Lipophilic Protonophore) Route1 Inhalation of Dust Compound->Route1 Route2 Dermal Contact Compound->Route2 Route3 Ocular Exposure Compound->Route3 Mech1 Alveolar Absorption Route1->Mech1 Mech2 Rapid Percutaneous Penetration Route2->Mech2 Mech3 Acidic Tissue Corrosion Route3->Mech3 Haz1 Systemic ATP Depletion (Oxidative Uncoupling) Mech1->Haz1 Mech2->Haz1 Haz2 Severe Eye Damage (H318) Mech3->Haz2 PPE1 P100 Respirator + Fume Hood Haz1->PPE1 PPE2 Double Gloves (Nitrile/Neoprene) Haz1->PPE2 PPE3 Safety Goggles + Face Shield Haz2->PPE3

Mapping 4-Chloro-2-fluoro-5-nitrophenol exposure routes to toxicity mechanisms and PPE.

Quantitative Hazard & PPE Specification Matrix

Based on the GHS classification for halogenated nitrophenols (typically H302, H315, H317, H318, H410)[3], the following quantitative PPE matrix must be strictly adhered to.

Exposure RouteGHS Hazard CodeRequired PPE SpecificationQuantitative Metric / MaterialMechanistic Justification
Ocular H318 (Severe Eye Damage)Polycarbonate Safety Goggles + Face ShieldImpact resistance; 100% UV/Chemical splash coverageProtects against irreversible corneal damage from the highly acidic phenolic hydroxyl group.
Dermal H315, H317 (Irritation / Sensitization)Double-Gloving SystemInner: Nitrile (≥4 mil)Outer: Neoprene (≥8 mil)Halogenated phenols exhibit rapid percutaneous absorption[2]. Neoprene resists organic carrier solvents (e.g., DMF, DMSO).
Inhalation H331 (Toxic if inhaled)*Particulate RespiratorNIOSH P100 (99.97% filtration efficiency)Prevents inhalation of crystalline dust, which leads to alveolar absorption and systemic toxicity.
Body H410 (Environmental Hazard)Impermeable Lab Coat or Tyvek SuitPolypropylene / TyvekPrevents dust from settling on clothing, which can lead to prolonged, unnoticed dermal exposure.

*Note: Inhalation toxicity classifications can vary by supplier, often falling under UN 2811 (Toxic Solid) or UN 3077 (Environmentally Hazardous)[3][4].

Operational Workflow: Safe Handling & Reaction Setup

Do not treat this compound as a standard organic building block. The following step-by-step methodology ensures that the risk of aerosolization and solvent-mediated skin penetration is minimized.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is certified with a face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong bases, which can trigger exothermic reactions.

Step 2: Weighing Protocol

  • Never weigh 4-Chloro-2-fluoro-5-nitrophenol on an open laboratory bench.

  • Place an analytical balance inside the fume hood using a draft shield to stabilize the reading.

  • Use anti-static weigh boats. Static electricity can cause the fine crystalline powder to aerosolize, bypassing standard containment and increasing inhalation risk.

Step 3: Dissolution and Transfer

  • When dissolving the compound in organic solvents (e.g., DMF, DMSO, or Dichloromethane), add the solvent slowly down the side of the flask.

  • Causality Check: Halogenated nitrophenols are highly soluble in organic solvents. If a solution is spilled on the skin, the solvent acts as a carrier, exponentially increasing the rate of dermal penetration compared to the dry powder[2]. Always keep the fume hood sash lowered during dissolution.

  • Seal all flasks with septum caps before transferring them out of the fume hood.

Spill Response & Decontamination Plan

In the event of a spill, standard sweeping is dangerous due to dust generation. The decontamination protocol relies on acid-base chemistry to neutralize the threat.

Step 1: Evacuation & Assessment Isolate the area immediately. If the spill involves more than 50g of material or is dissolved in a highly permeable solvent, evacuate the laboratory and consult Environmental Health and Safety (EHS).

Step 2: Containment & Dust Suppression

  • For Dry Spills: Do not sweep. Gently cover the powder with damp paper towels (using water or a mild alkaline solution) to suppress dust aerosolization.

  • For Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

Step 3: Chemical Decontamination (The Alkaline Wash)

  • Wash the contaminated surface with a dilute alkaline solution (e.g., 5% sodium carbonate).

  • Causality Check: The alkaline wash deprotonates the nitrophenol, converting it into its phenolate salt. This salt is highly water-soluble, non-volatile, and significantly easier to wipe away completely, preventing secondary exposure.

Step 4: Collection and Disposal

  • Use non-sparking plastic scoops to collect the absorbent and towels.

  • Place all materials into a compatible, sealable hazardous waste container. Label the container clearly as "Hazardous Waste: Toxic Solid, Organic, n.o.s. (Contains 4-Chloro-2-fluoro-5-nitrophenol)" and assign the appropriate UN number (UN 3077 or UN 2811)[3].

SpillResponse Start Spill Detected Evac 1. Isolate Area & Assess State (Solid/Liquid) Start->Evac PPE 2. Escalate PPE (Tyvek, Neoprene, P100) Evac->PPE Contain 3. Dust Suppression or Liquid Absorption PPE->Contain Collect 4. Collect with Non-Sparking Tools Contain->Collect Decon 5. Alkaline Wash (Sodium Carbonate) Collect->Decon Dispose 6. Seal & Label (UN 2811 / UN 3077) Decon->Dispose

Step-by-step spill response and chemical decontamination workflow.

Sources

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